Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3S)-4-(3-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(9-14(19)20)8-11-5-4-6-12(7-11)10-17/h4-7,13H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGNMSRSGBBZOE-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C#N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)C#N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901150039 | |
| Record name | (βS)-3-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901150039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
270065-86-6 | |
| Record name | (βS)-3-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=270065-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βS)-3-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901150039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid" CAS number and molecular structure
An In-Depth Technical Guide to Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid
Abstract
This guide provides a comprehensive technical overview of this compound, a specialized non-proteinogenic amino acid derivative critical to modern pharmaceutical research and development. We will explore its molecular architecture, the mechanistic roles of its key functional moieties, and its strategic applications as a chiral building block in the synthesis of complex peptide mimetics and small molecule therapeutics. This document serves as a resource for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into its properties, handling, and synthetic utility.
Compound Profile and Physicochemical Properties
This compound is a synthetic amino acid derivative valued for its specific stereochemistry and versatile functional groups. The tert-butyloxycarbonyl (Boc) protecting group ensures controlled reactivity during multi-step syntheses, making it a staple in both solid-phase and solution-phase peptide synthesis.[][2]
| Property | Value | Source(s) |
| CAS Number | 270065-86-6 | [3][4][5] |
| Molecular Formula | C₁₆H₂₀N₂O₄ | [3][5][6][7] |
| Molecular Weight | 304.34 g/mol | [6][7][8] |
| Typical Purity | ≥95% | [3][6] |
| Physical Form | Lyophilized powder or solid | [3] |
| Storage Conditions | Store at 2-8°C or -20°C, dry, sealed | [3][6] |
Molecular Structure and Mechanistic Significance
The utility of this compound is derived directly from its unique trifunctional architecture: a protected amine, a carboxylic acid, and a cyano-functionalized aromatic side chain, all arranged around a chiral backbone.
Caption: 2D Representation of this compound.
The Boc Protecting Group: A Cornerstone of Controlled Synthesis
The tert-butyloxycarbonyl (Boc) group is an acid-labile amine protecting group. Its primary function is to temporarily block the reactivity of the nitrogen atom, preventing unwanted side reactions and ensuring that peptide bond formation occurs exclusively at the carboxylic acid terminus.[9] The key advantage of the Boc group lies in its selective removal under acidic conditions (e.g., with trifluoroacetic acid), which leaves other functional groups, such as esters or the cyano group, intact.[9][10] This high selectivity is fundamental to the efficiency and precision of complex molecular synthesis.[9]
The (S)-Chiral Center: Dictating Biological Specificity
The "(S)" designation at the C3 position signifies a specific three-dimensional arrangement of the substituents. Stereochemistry is paramount in drug development, as biological targets like enzymes and receptors are chiral. The correct stereoisomer is often responsible for the desired therapeutic activity, while the incorrect one may be inactive or even cause adverse effects. Utilizing enantiomerically pure building blocks like this compound is a foundational principle of modern medicinal chemistry.[6][11]
The 3-Cyano-phenyl Moiety: A Versatile Pharmacophore
The cyano-phenyl group is not merely a passive structural element. Its inclusion serves several strategic purposes:
-
Modulation of Binding Affinity: The nitrile group (C≡N) is a potent hydrogen bond acceptor and can introduce favorable dipole-dipole interactions with a biological target, enhancing binding affinity.
-
Metabolic Stability: The aromatic ring and cyano group can influence the molecule's metabolic profile, potentially increasing its resistance to enzymatic degradation and improving its pharmacokinetic properties.[6]
-
Synthetic Handle: The cyano group is a versatile functional group that can be chemically transformed into other moieties (e.g., amines, carboxylic acids, tetrazoles), providing a strategic point for late-stage diversification during drug discovery campaigns.[2]
Applications in Research and Drug Development
This compound is a high-value intermediate primarily leveraged in two key areas: the synthesis of modified peptides and the construction of complex small molecules.
Non-Proteinogenic Amino Acid in Peptide Synthesis
As a non-proteinogenic (unnatural) amino acid, its incorporation into a peptide sequence can dramatically alter the resulting peptide's conformation and properties.[11] This is a deliberate strategy to design peptide mimetics with enhanced therapeutic potential.[11]
-
Increased Proteolytic Resistance: The unique side chain can sterically hinder the approach of proteases, increasing the peptide's half-life in vivo.
-
Conformational Stabilization: The bulky side chain helps to lock the peptide backbone into a specific, biologically active conformation, which can lead to improved receptor binding and efficacy.[2]
-
Targeted Functionality: The cyano group can be used as a specific interaction point or as a precursor for bioconjugation, allowing the peptide to be linked to other molecules like imaging agents or drug payloads.[2]
Chiral Building Block for Small Molecule Synthesis
Beyond peptides, the compound serves as a crucial chiral scaffold for constructing complex small molecules.[11] Its pre-defined stereocenter and orthogonal protecting groups allow for the stereoselective synthesis of drug candidates. A closely related analogue, Boc-(S)-3-amino-4-(4-cyanophenyl)butanoic acid, has been utilized as a reactant in the preparation of GSK923295, a potent inhibitor of centromere-associated protein E (CENP-E), highlighting the importance of this molecular framework in developing targeted cancer therapeutics.[12]
Experimental Protocol: Boc Group Deprotection
The removal of the Boc protecting group is a routine and critical step in utilizing this reagent. The following protocol describes a standard method using Trifluoroacetic Acid (TFA).
Objective: To selectively cleave the Boc protecting group to yield the free amine, (S)-3-Amino-4-(3-cyano-phenyl)-butyric acid, ready for subsequent coupling reactions.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Round bottom flask, magnetic stirrer, and stir bar
Workflow Diagram:
Sources
- 2. nbinno.com [nbinno.com]
- 3. cusabio.com [cusabio.com]
- 4. equationchemical.com [equationchemical.com]
- 5. This compound, CasNo.270065-86-6 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 6. Boc-(R)-3-amino-4-(3-cyano-phenyl)-butyric acid [myskinrecipes.com]
- 7. Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid | C16H20N2O4 | CID 2761671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 9. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
- 10. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. BOC-(S)-3-AMINO-4-(4-CYANO-PHENYL)-BUTYRIC ACID One Chongqing Chemdad Co. ,Ltd [chemdad.com]
The Strategic Deployment of Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric Acid in the Synthesis of Advanced Bioactive Molecules
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Introduction: Beyond a Simple Building Block
In the landscape of modern drug discovery, the selection of chiral building blocks is a critical determinant of a program's success. These fragments are not merely structural components; they are carriers of stereochemical information and functionalities that dictate the ultimate interaction of a molecule with its biological target. Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid, a non-proteinogenic β-amino acid, has emerged as a particularly valuable synthon. Its utility transcends that of a simple spacer or scaffold, offering a unique combination of a protected amine for controlled peptide coupling, a defined stereocenter for enantioselective interactions, and a strategically positioned cyanophenyl moiety that imparts desirable pharmacokinetic and pharmacodynamic properties.
This guide, intended for researchers and scientists in drug development, will provide an in-depth exploration of this compound as a pivotal building block. We will delve into its synthesis, physicochemical properties, and, most importantly, its application in the construction of novel, high-value compounds, moving beyond its well-established role in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors to explore its potential in other therapeutic areas.
Physicochemical Properties and Handling
A thorough understanding of a building block's properties is fundamental to its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 270065-86-6 | [PubChem] |
| Molecular Formula | C₁₆H₂₀N₂O₄ | [PubChem] |
| Molecular Weight | 304.34 g/mol | [PubChem] |
| Appearance | White to off-white powder | [Commercial suppliers] |
| Storage Conditions | Store at 2-8°C in a dry, sealed container for long-term stability. | [MySkinRecipes] |
| Solubility | Soluble in organic solvents such as methanol, DMSO, and ethyl acetate. | [Inferred from similar compounds] |
Note: Purity levels for research applications should be ≥97%, confirmed by HPLC analysis.
The tert-butyloxycarbonyl (Boc) protecting group is instrumental in the utility of this compound. It provides robust protection of the amine functionality under a wide range of reaction conditions, yet it can be removed under mildly acidic conditions, ensuring the integrity of other sensitive functional groups within a complex molecule.[1]
Strategic Synthesis of the Core Building Block
While this compound is commercially available, understanding its synthesis provides valuable insights into potential impurities and quality control. A common approach involves the asymmetric synthesis of the core β-amino acid, followed by protection of the amine.
A plausible and efficient synthetic strategy can be adapted from established methods for similar chiral β-amino acids. One such approach is the asymmetric Mannich reaction, which allows for the stereocontrolled introduction of the amino group.
Illustrative Synthetic Workflow
Caption: Conceptual workflow for the synthesis of the title compound.
Application in the Synthesis of Novel Compounds
The true value of this compound lies in its utility as a starting material for more complex and biologically active molecules. The presence of the carboxylic acid and the protected amine allows for its incorporation into larger structures via standard amide bond formation.
Case Study 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
The most well-documented application of this building block is in the synthesis of DPP-4 inhibitors for the treatment of type 2 diabetes. The cyanophenyl moiety is a key pharmacophoric element in many potent DPP-4 inhibitors, contributing to binding affinity and metabolic stability.[2]
Mechanism of Action of DPP-4 Inhibitors
DPP-4 is an enzyme that inactivates incretin hormones, such as GLP-1, which are responsible for stimulating insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control.
Caption: Mechanism of action of DPP-4 inhibitors.
Experimental Protocol: Amide Coupling for DPP-4 Inhibitor Synthesis
The following is a generalized protocol for the coupling of this compound with a heterocyclic amine, a key step in the synthesis of many DPP-4 inhibitors.
Materials:
-
This compound (1.0 eq)
-
Heterocyclic amine (e.g., 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[3][4][5]triazolo[4,3-a]pyrazine) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM, add the heterocyclic amine (1.1 eq) and DIPEA (2.0 eq).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the coupled product.
Boc-Deprotection:
-
Dissolve the purified, Boc-protected intermediate in a solution of 20-50% Trifluoroacetic acid (TFA) in DCM.
-
Stir the solution at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
-
The resulting amine salt can be used in the next step or neutralized with a mild base.
Case Study 2: Centromere-Associated Protein E (CENP-E) Inhibitors
Beyond metabolic diseases, this building block and its close analogs have found application in oncology. The kinesin motor protein CENP-E is essential for chromosome alignment during mitosis, making it an attractive target for cancer therapy.[6] A close analog, Boc-(S)-3-amino-4-(4-cyanophenyl)butanoic acid, has been utilized as a key reactant in the synthesis of the CENP-E inhibitor GSK923295.[4] This demonstrates the versatility of the cyanophenyl-substituted β-amino acid scaffold in targeting different protein classes.
The synthesis of such inhibitors also relies on standard amide coupling reactions, similar to those described for DPP-4 inhibitors, followed by further chemical modifications. The cyano group, in this context, can act as a key interaction point within the protein's binding pocket or as a stable, polar functional group that improves the compound's physicochemical properties.
The Rationale Behind the 3-Cyano-Phenyl Moiety
The choice of the 3-cyano-phenyl group is not arbitrary. This functionality imparts several advantageous properties to the final molecule:
-
Metabolic Stability: The cyano group is generally resistant to metabolic degradation, which can improve the half-life of a drug candidate.[2]
-
Binding Interactions: The nitrile group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the target protein's active site.
-
Modulation of Physicochemical Properties: The cyano group is a polar moiety that can influence the solubility, lipophilicity, and overall drug-like properties of a compound.
-
Synthetic Handle: While often a stable part of the final pharmacophore, the cyano group can also serve as a synthetic handle for further transformations if desired.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the synthesis of novel, biologically active compounds. Its well-defined stereochemistry, protected amine, and strategically placed cyanophenyl group provide medicinal chemists with a reliable and adaptable tool for lead optimization and drug discovery. While its role in the development of DPP-4 inhibitors is well-established, its application in other therapeutic areas, such as oncology, highlights its broader potential. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of such sophisticated building blocks will undoubtedly play an increasingly important role in shaping the future of medicine.
References
-
MySkinRecipes. Boc-(R)-3-amino-4-(3-cyano-phenyl)-butyric acid. Available at: [Link]
-
Chemdad. boc-(s)-3-amino-4-(4-cyano-phenyl)-butyric acid. Available at: [Link]
-
MySkinRecipes. Boc-(R)-3-amino-4-(3-cyano-phenyl)-butyric acid. Available at: [Link]
-
PubChem. Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid. National Center for Biotechnology Information. Available at: [Link]
-
Wood, K. W., et al. (2015). Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy. Oncotarget, 6(24), 20533–20545. Available at: [Link]
-
SpringerLink. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Available at: [Link]
- Google Patents. Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
Sources
- 1. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 2. Boc-(R)-3-amino-4-(3-cyano-phenyl)-butyric acid [myskinrecipes.com]
- 3. nbinno.com [nbinno.com]
- 4. BOC-(S)-3-AMINO-4-(4-CYANO-PHENYL)-BUTYRIC ACID One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. nbinno.com [nbinno.com]
- 6. oncotarget.com [oncotarget.com]
A Comprehensive Technical Guide to Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid: A Pivotal Intermediate in Modern Drug Discovery
This guide provides an in-depth exploration of Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid, a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. We will delve into its synthesis, chemical properties, and critical applications, with a focus on the scientific rationale behind its use and the experimental protocols necessary for its handling and deployment in a research setting.
Introduction: The Strategic Importance of a Chiral Building Block
This compound is a non-natural, protected amino acid that has emerged as a valuable intermediate in the synthesis of complex, high-value pharmaceutical agents. Its structure is characterized by three key features: a butyric acid backbone, a stereochemically defined amino group at the C3 position (the (S)-enantiomer), and an aromatic side chain, a phenyl group substituted with a cyano moiety at the meta-position.
The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the amine, which is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions.[] This acid-labile nature is fundamental to its utility in multi-step synthetic sequences, particularly in peptide synthesis and the construction of peptidomimetics.[][2] The chiral center and the specific functional groups, including the cyano-phenyl moiety, make it a valuable component for creating molecules with high stereoselectivity and specific binding affinities for biological targets.[2]
While its trifluorophenyl analog, Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid, is famously known as a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin,[3][4] the 3-cyano-phenyl variant shares structural similarities and is explored for its potential in developing other bioactive molecules, including protease inhibitors.[2][5] The nitrile group, in particular, is a recognized pharmacophore in the design of numerous DPP-4 inhibitors.[5]
Physicochemical Properties and Characterization
A thorough understanding of the compound's physical and chemical properties is essential for its effective use in synthesis and for ensuring the quality and purity of the final products.
| Property | Value | Source |
| IUPAC Name | (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-(3-cyanophenyl)butanoic acid | Inferred from structure |
| CAS Number | 270065-86-6 | [6] |
| Molecular Formula | C₁₆H₂₀N₂O₄ | [2][6] |
| Molecular Weight | 304.34 g/mol | [2] |
| Appearance | White to off-white powder/solid | [6] |
| Purity | Typically ≥95% | [6] |
| Solubility | Slightly soluble in Chloroform, DMSO, Ethyl Acetate, Methanol | [4] (Data for analog) |
| Storage | 2-8°C, dry, sealed environment | [2][6] |
Analytical Characterization: The identity and purity of this compound are typically confirmed using a suite of standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Used to determine purity by separating the main compound from any starting materials or by-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the presence of the Boc group, the chiral backbone, and the substituted phenyl ring.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Synthesis and Mechanistic Rationale
The synthesis of chiral β-amino acids like the topic compound is a cornerstone of modern organic synthesis. While specific proprietary methods may vary, a general and logical synthetic approach can be outlined. The key challenge lies in establishing the desired stereochemistry at the C3 position.
A common strategy involves the asymmetric hydrogenation of a suitable prochiral precursor. The diagram below illustrates a conceptual workflow for the synthesis.
Figure 1: Conceptual workflow for the synthesis of this compound.
Causality Behind Experimental Choices:
-
Asymmetric Hydrogenation: This step is the most critical for establishing the desired (S)-stereochemistry. The choice of a chiral catalyst (e.g., a rhodium complex with a chiral phosphine ligand) is paramount. The catalyst creates a chiral environment that directs the addition of hydrogen across the double bond from a specific face, leading to an excess of one enantiomer.
-
Boc Protection: The use of di-tert-butyl dicarbonate (Boc₂O) is standard for amine protection.[] It is highly efficient, and the resulting Boc-protected amine is stable to a wide range of reagents used in subsequent coupling reactions. The reaction is typically run in the presence of a mild base (e.g., triethylamine or sodium bicarbonate) to neutralize the acid generated during the reaction.
Application in Drug Development: Targeting DPP-4
This class of β-amino acid derivatives is instrumental in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4).[7] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[]
Mechanism of Action of DPP-4 Inhibitors:
-
Incretin Release: After a meal, incretin hormones (GLP-1 and GIP) are released from the gut.
-
Insulin Stimulation: These hormones stimulate the pancreas to release insulin in a glucose-dependent manner and suppress glucagon secretion.
-
DPP-4 Inactivation: DPP-4 rapidly degrades GLP-1 and GIP, terminating their insulin-stimulating effects.
-
Inhibitor Action: DPP-4 inhibitors bind to the active site of the DPP-4 enzyme, preventing the breakdown of incretins.
-
Therapeutic Effect: This prolongs the action of GLP-1 and GIP, leading to increased insulin secretion, reduced glucagon levels, and ultimately, improved glycemic control in patients with type 2 diabetes.
Figure 2: Simplified mechanism of action for DPP-4 inhibitors in glucose regulation.
The β-amino acid side chain of molecules derived from this intermediate is crucial for enhancing affinity toward the DPP-4 enzyme.[7] The cyano-phenyl group can participate in important hydrophobic interactions within the enzyme's active site, contributing to the inhibitor's potency and selectivity.[2]
Detailed Experimental Protocols
The following protocols are representative methodologies. Researchers should always first consult safety data sheets (SDS) for all reagents and perform a thorough risk assessment.
Protocol 1: Boc Protection of (S)-3-Amino-4-(3-cyano-phenyl)-butyric acid
This protocol describes the protection of the amino group, a fundamental step before using the building block in peptide coupling reactions.
Materials:
-
(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer, round-bottom flask, separatory funnel, rotary evaporator
Procedure:
-
Dissolution: Dissolve (S)-3-Amino-4-(3-cyano-phenyl)-butyric acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Base Addition: Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.
-
Boc Anhydride Addition: Cool the mixture to 0°C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise over 30 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-16 hours.
-
Work-up (Quenching): Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the dioxane.
-
Extraction (pH Adjustment): Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O. Carefully acidify the aqueous layer to pH 2-3 with 1M HCl at 0°C.
-
Extraction (Product): Extract the acidified aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The product, this compound, can be purified by crystallization or flash column chromatography if necessary.
Protocol 2: Purity Analysis by HPLC
System and Column:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Method:
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the compound in a 1:1 mixture of water and acetonitrile.
Self-Validation: The protocol is self-validating through the use of a well-defined standard method. The resulting chromatogram should show a single major peak, with the area percentage representing the purity of the compound. Any significant secondary peaks would indicate impurities that may need to be addressed through further purification.
Conclusion
This compound stands as a testament to the power of rational design in medicinal chemistry. Its specific stereochemistry, the strategic placement of the cyano-phenyl moiety, and the versatile Boc protecting group make it an invaluable asset for the synthesis of sophisticated therapeutic agents. As researchers continue to explore novel protease inhibitors and other targeted therapies, the demand for such precisely engineered chiral building blocks will undoubtedly grow, cementing its role in the future of drug discovery.
References
- CymitQuimica. CAS 486460-21-3: 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1…. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6PSeCU9cUoE66xtzgqsrgi1WLd9amLnN00AqCX2kHsY2J0_fMTEHoSvYrlZV_R0vW1rcnORS_HCcoqqNixJBUVhspsj9Ip0m1bKTrA_aD5b0yiNdLd96HXWtuOcxZg_YmpK4=
-
ChemScene. 486460-21-3 | 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[9][10][11]triazolo[4,3-a]pyrazine. Available at:
- Santa Cruz Biotechnology. 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]piperazine | CAS 486460-21-3 | SCBT.
-
Ambeed.com. 486460-21-3 | 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[9][10][11]triazolo[4,3-a]pyrazine | Fluorinated Building Blocks. Available at:
-
Sigma-Aldrich. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[9][10][11]triazolo[4,3-a]pyrazine | 486460-21-3. Available at:
- Pharmaffiliates. Boc-(S)-3-Amino-4-(2,4,5-trifluorophenyl)butyric Acid: A Key Intermediate in Pharmaceutical Synthesis.
- MySkinRecipes. Boc-(R)-3-amino-4-(3-cyano-phenyl)-butyric acid.
- Cusabio. Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyricacid.
- XIAMEN EQUATION CHEMICAL CO.,LTD. This compound.
- ChemicalBook. Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid: properties, synthesis and applications.
- National Institutes of Health (NIH). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC.
- LookChem. Cas 486460-00-8,BOC-(R) -.
- PubChem. Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid | C16H20N2O4.
- Google Patents. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
- Chem-Impex. Boc-(3S-3-amino-4-phenyl-2-butanone.
- Sigma-Aldrich. Boc-R-3-amino-4-(4-tert-butylphenyl)-butyric acid.
- BOC Sciences. Design principles of long-acting DPP-4 inhibitors.
- National Institutes of Health (NIH). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents.
- Chemdad. boc-(s)-3-amino-4-(4-cyano-phenyl)-butyric acid.
- Google Patents. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
- BOC Sciences Amino Acid. BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis....
- Cusabio. Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyricacid.
- PubMed Central (PMC). Preparation of Menthyl 3-amino-4-(2,4,5-trifluorophenyl) Butyrate and Investigation of its Hypoglycemic Activity.
- Google Patents. US4290972A - Process for the production of 4-aminobutyric acid or its derivatives.
Sources
- 2. Boc-(R)-3-amino-4-(3-cyano-phenyl)-butyric acid [myskinrecipes.com]
- 3. Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid: properties, synthesis and applications_Chemicalbook [chemicalbook.com]
- 4. Cas 486460-00-8,BOC-(R)-3-AMINO-4-(2,4,5-TRIFLUORO-PHENYL)-BUTYRIC ACID | lookchem [lookchem.com]
- 5. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CAS 486460-21-3: 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1… [cymitquimica.com]
- 10. chemscene.com [chemscene.com]
- 11. 486460-21-3 | 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
Discovery and history of substituted beta-amino butyric acids
An In-Depth Technical Guide to the Discovery and History of Substituted β-Amino Butyric Acids
Abstract
This technical guide provides a comprehensive exploration of the discovery and historical development of substituted β-amino butyric acids, a class of compounds that has profoundly impacted the treatment of neurological disorders. Originally conceived as structural analogs of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), these molecules were designed to overcome the therapeutic limitation of GABA's inability to cross the blood-brain barrier. The journey of these compounds, from the synthesis of gabapentin to the development of its successor, pregabalin, is a compelling narrative of rational drug design meeting serendipitous discovery. This guide details the initial flawed hypothesis of their mechanism, the pivotal discovery of their true molecular target—the α2δ subunit of voltage-gated calcium channels—and the subsequent elucidation of their unique mode of action. We will examine the key scientific milestones, the causality behind critical experimental choices, and the methodologies that defined this field, offering researchers, scientists, and drug development professionals a thorough understanding of this important therapeutic class.
Chapter 1: The Foundation: γ-Aminobutyric Acid (GABA) and the Therapeutic Challenge
The story of substituted β-amino butyric acids begins with the central nervous system's primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA). First synthesized in 1883, its significance in neurobiology was not understood until 1950, when Eugene Roberts and Sam Frankel identified its preferential accumulation in the mammalian brain.[1][2] Subsequent research clarified that GABA's principal role is to reduce neuronal excitability throughout the nervous system, a function that is critical for maintaining balanced neural activity.[1][2]
This inhibitory function immediately suggested therapeutic potential for conditions characterized by neuronal hyperexcitability, such as epilepsy. However, a major pharmacological hurdle became apparent: exogenous GABA administered to the body cannot cross the blood-brain barrier, the highly selective membrane that protects the brain from circulating substances.[3] This fundamental limitation rendered GABA itself unsuitable as a drug for central nervous system disorders and set the stage for a new chapter in medicinal chemistry. The challenge was clear: how to deliver GABA-like activity to the brain?
Chapter 2: The Innovation: Substituted β-Amino Butyric Acids and the Birth of Gabapentin
The inability of GABA to enter the brain sparked a rational drug design campaign aimed at creating a GABA analog with enhanced lipophilicity. The central hypothesis was that by attaching a fatty, non-polar substituent to the GABA backbone, the resulting molecule could passively diffuse across the blood-brain barrier.
Working at Parke-Davis's German laboratories in the 1970s, medicinal chemist Gerhard Satzinger and his team successfully addressed this challenge.[3][4] They synthesized a series of cyclic amino acids, among them a molecule where a cyclohexyl ring was attached to the GABA structure at the 3-position. This compound was named gabapentin.[5] The addition of the bulky cyclohexyl group created the desired lipophilic character, allowing it to readily enter the central nervous system.[4]
Given its structural parentage, the logical and universally held assumption was that gabapentin would function as a direct GABA receptor agonist or modulate GABA metabolism.[6][7] Animal models supported its potential, showing that it could prevent seizures.[4][6] Based on this premise and its anticonvulsant activity, gabapentin, under the brand name Neurontin, gained its first approvals for treating epilepsy in the United Kingdom in 1993 and the United States in 1993.[4][5][6][8]
Chapter 3: A Serendipitous Discovery: The True Mechanism of Action
The clinical success of gabapentin was initially seen as a triumph of the GABA-mimetic design strategy. However, as researchers delved deeper, a significant paradox emerged. Rigorous pharmacological studies revealed that gabapentin, within its clinically effective concentration range, did not bind to GABA-A or GABA-B receptors, nor did it influence GABA synthesis, transport, or degradation.[6][9] The foundational hypothesis for its design was incorrect. This pivotal moment underscores a core tenet of drug discovery: empirical data must always supersede theoretical assumptions, as structural analogy does not guarantee functional equivalence.
The search for gabapentin's true target culminated in a landmark 1996 paper by Gee et al., which demonstrated that gabapentin binds with high affinity to a previously unexpected protein: the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[9] This discovery fundamentally shifted the understanding of this drug class, which became known as "gabapentinoids" or "α2δ ligands".[5][9][10]
The mechanism of action was subsequently elucidated. The α2δ-1 subunit is crucial for the trafficking and proper function of calcium channels at presynaptic terminals. In pathological states like neuropathic pain, the expression of α2δ-1 is upregulated, leading to an increased density of calcium channels at the synapse and, consequently, excessive release of excitatory neurotransmitters like glutamate.[11][12] Gabapentinoids exert their therapeutic effect by binding to the α2δ-1 subunit, which disrupts its forward trafficking from the dorsal root ganglion to the presynaptic terminals.[9][12] This reduces the number of functional VGCCs at the synapse, dampens calcium influx during an action potential, and ultimately decreases the release of excitatory neurotransmitters.[6][10]
Chapter 4: Refining the Molecule: The Development of Pregabalin
While gabapentin was a revolutionary drug, it possessed certain pharmacokinetic limitations. Its absorption from the gut is mediated by the large neutral amino acid transporter (LAT1), which becomes saturated at higher doses. This results in non-linear absorption and a plateau in bioavailability, making its dose-response relationship less predictable.[6]
This provided a clear rationale for developing a second-generation compound with improved properties. The result was pregabalin, chemically known as (S)-3-isobutyl-GABA. Pregabalin was designed for higher binding affinity to the α2δ-1 target and, crucially, exhibits linear absorption across its entire therapeutic dose range.[13][14] This linear pharmacokinetic profile means that as the dose increases, the plasma concentration and therapeutic effect increase proportionally, offering more predictable and reliable dosing.[14] Studies have shown that pregabalin has a higher binding affinity for α2δ-1 and is pharmacologically more potent than gabapentin, with some analyses suggesting a potency ratio of approximately 6:1.[13][15]
These improvements led to pregabalin (marketed as Lyrica) being approved not only for epilepsy and neuropathic pain but also for fibromyalgia and generalized anxiety disorder, broadening the clinical utility of the gabapentinoid class.[5][10]
Data Presentation: Comparison of Gabapentin and Pregabalin
| Feature | Gabapentin | Pregabalin |
| Molecular Target | α2δ-1 subunit of VGCCs | α2δ-1 subunit of VGCCs |
| Binding Affinity (Kd) | ~59 nM for α2δ-1[9] | Higher affinity than gabapentin |
| Bioavailability | Dose-dependent (saturable); decreases from ~60% at 300mg/day to ~27% at 4800mg/day[6] | High (~90%); independent of dose[14] |
| Pharmacokinetics | Non-linear | Linear |
| Key Approved Indications | Epilepsy, Postherpetic Neuralgia[6][7] | Epilepsy, Neuropathic Pain, Fibromyalgia, Generalized Anxiety Disorder[5][10] |
Chapter 5: Key Experimental Methodologies
The discovery and characterization of substituted β-amino butyric acids relied on foundational techniques in synthetic chemistry and pharmacology.
Experimental Protocols
1. Synthesis of β-Substituted GABA Derivatives
The synthesis of this class of molecules can be achieved through various organic chemistry routes. A prominent and versatile method is the asymmetric Michael addition, which allows for the stereocontrolled introduction of substituents onto the GABA backbone.[16][17] This is critical as the biological activity of these compounds often depends on their absolute configuration.[16] A general workflow involves the conjugate addition of a nucleophile to an α,β-unsaturated ester, followed by transformations to yield the final γ-amino acid product.
2. Target Validation: Radioligand Binding Assay
The definitive method for confirming the molecular target of gabapentinoids and quantifying their binding affinity is the competitive radioligand binding assay. This technique measures the ability of a test compound (e.g., a new analog) to displace a known radioactive ligand ([³H]gabapentin, for example) from its target receptor (the α2δ-1 subunit).[18]
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize tissue rich in the target receptor (e.g., porcine brain cortex or cells expressing α2δ-1) in a cold buffer and centrifuge to isolate the cell membrane fraction, which contains the receptors.[18][19]
-
Assay Setup: In a 96-well plate, add the prepared membranes to each well.[19]
-
Incubation: Add a fixed concentration of a radioligand (e.g., [³H]gabapentin or [³H]leucine) and varying concentrations of the unlabeled "competitor" test compound to the wells.[18][19] Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand).[20]
-
Equilibration: Incubate the plate for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[19]
-
Separation: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand (which passes through).[19][20]
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[19]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[19]
-
Data Analysis: Subtract non-specific binding from total binding to determine specific binding. Plot the specific binding against the concentration of the test compound to generate a competition curve and calculate the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand). The Ki (inhibition constant), which reflects the compound's binding affinity, can then be derived from the IC₅₀.[19]
Conclusion
The history of substituted β-amino butyric acids is a powerful illustration of the scientific process, where a rational, hypothesis-driven approach led to a serendipitous discovery of immense clinical value. The initial goal was simple: to make GABA penetrate the brain. The outcome was the creation of the gabapentinoids, a novel class of drugs with a unique and previously unknown mechanism of action. From the synthesis of gabapentin to the refinement seen with pregabalin, this journey has provided indispensable therapies for epilepsy, neuropathic pain, fibromyalgia, and anxiety disorders.[10] The story serves as a crucial reminder that while a logical starting point is vital in drug discovery, the true biological nature of a molecule can only be unveiled through rigorous, unbiased experimental investigation. The continued exploration of the α2δ-1 subunit and its ligands promises further insights into the modulation of neuronal hyperexcitability and the future development of even more selective and effective therapeutics.
References
-
Bauer, C. S., Nieto-Rostro, M., & Dolphin, A. C. (2016). Mechanisms of the gabapentinoids and α2δ-1 calcium channel subunit in neuropathic pain. Pharmacology Research & Perspectives, 4(2), e00205. [Link]
-
Wikipedia. (n.d.). Gabapentin. Retrieved from [Link]
-
Baccelli, I., & Mauch-Mani, B. (2016). When the story proceeds backward: The discovery of endogenous β-aminobutyric acid as the missing link for a potential new plant hormone. Plant Signaling & Behavior, 11(11), e1246998. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Gabapentinoids: Exploring the Alpha2-Delta Ligand Family for Neurological Conditions. Retrieved from [Link]
-
UCL Discovery. (2016). Mechanisms of the gabapentinoids and α2δ-1 calcium channel subunit in neuropathic pain. Retrieved from [Link]
-
Baccelli, I., & Mauch-Mani, B. (2017). When the story proceeds backward: The discovery of endogenous beta-aminobutyric acid as the missing link for a potential new plant hormone. CNR-IRIS. [Link]
-
Goodman, C. W., & Brett, A. S. (2019). Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. British Journal of Pain, 13(4), 224-233. [Link]
-
Soloshonok, V. A., et al. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 27(12), 3797. [Link]
-
The Recovery Village. (2022). Gabapentin: History, Uses, Side Effects, and Withdrawal Symptoms. Retrieved from [Link]
-
Wikipedia. (n.d.). GABA. Retrieved from [Link]
-
American Society for Biochemistry and Molecular Biology. (2019). The discovery of GABA in the brain. Retrieved from [Link]
-
Crane, L. (2016). Gabapentin. Chemistry World. [Link]
-
Tsuprykov, O., et al. (2016). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Biomed Research International, 2016, 3591503. [Link]
-
American Chemical Society. (2025). Gabapentin. Retrieved from [Link]
-
MedLink Neurology. (n.d.). Gabapentin. Retrieved from [Link]
-
Soloshonok, V. A., et al. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. PubMed. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Wikipedia. (n.d.). Gabapentinoid. Retrieved from [Link]
-
Sitka, I., et al. (2013). Synthesis of N-substituted acyclic β-amino acids and their investigation as GABA uptake inhibitors. European Journal of Medicinal Chemistry, 65, 487-499. [Link]
-
Brown, J. P., & Gee, N. S. (1998). Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain. Analytical Biochemistry, 255(2), 236-243. [Link]
-
Kumar, A., & Akanksha. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]
-
Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]
-
Mossine, A. V., et al. (2022). Development of a PET radioligand for α2δ-1 subunit of calcium channels for imaging neuropathic pain. bioRxiv. [Link]
-
Bockbrader, H. N., et al. (2011). Gabapentin to Pregabalin Therapy Transition: A Pharmacokinetic Simulation. Request PDF. [Link]
-
Tallian, K. (2015). Gabapentin Differs From Pregabalin in Several Key Ways. Pharmacy Times. [Link]
-
Bakulev, V. A., et al. (2012). Synthesis of conformationally restricted Analogs of γ-aminobutyric acid. ResearchGate. [Link]
-
Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]
-
McQuoid, P. (2017). Switching from gabapentin to pregabalin. The New Zealand Medical Journal, 130(1464), 84-87. [Link]
-
Bockbrader, H. N., et al. (2011). Gabapentin to pregabalin therapy transition: a pharmacokinetic simulation. Annals of Pharmacotherapy, 45(1), 10-18. [Link]
Sources
- 1. GABA - Wikipedia [en.wikipedia.org]
- 2. JBC: The discovery of GABA in the brain [asbmb.org]
- 3. Gabapentin | Podcast | Chemistry World [chemistryworld.com]
- 4. acs.org [acs.org]
- 5. Gabapentinoid - Wikipedia [en.wikipedia.org]
- 6. Gabapentin - Wikipedia [en.wikipedia.org]
- 7. therecoveryvillage.com [therecoveryvillage.com]
- 8. medlink.com [medlink.com]
- 9. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Mechanisms of the gabapentinoids and α2δ-1 calcium channel subunit in neuropathic pain - UCL Discovery [discovery.ucl.ac.uk]
- 12. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacytimes.com [pharmacytimes.com]
- 14. nzmj.org.nz [nzmj.org.nz]
- 15. Gabapentin to pregabalin therapy transition: a pharmacokinetic simulation [pubmed.ncbi.nlm.nih.gov]
- 16. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain: development of a radioligand binding assay for alpha 2 delta subunits using [3H]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
Methodological & Application
Application Note & Synthesis Protocol: Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid
Abstract
This document provides a comprehensive guide for the synthesis of Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid, a chiral β-amino acid derivative of significant interest in pharmaceutical research and development. β-Amino acids are crucial structural motifs in numerous biologically active molecules, including peptide mimetics and protease inhibitors.[1][2] The title compound, featuring a meta-cyano-phenyl group, serves as a valuable building block for creating complex molecular architectures with tailored binding affinities and enhanced metabolic stability.[3][4] This protocol details a robust, two-stage synthetic strategy involving the preparation of the racemic amino acid followed by enzymatic kinetic resolution to achieve high enantiopurity, and subsequent N-protection. The methodologies are designed for reproducibility and scalability, providing researchers with a reliable pathway to this key synthetic intermediate.
Introduction and Scientific Rationale
The synthesis of enantiomerically pure β-amino acids is a cornerstone of modern medicinal chemistry.[1] Unlike their α-amino acid counterparts, β-amino acids confer unique conformational constraints upon peptides, leading to structures like β-peptides that can exhibit remarkable resistance to proteolytic degradation. The specific target, this compound, is a functionalized building block. The Boc (tert-butyloxycarbonyl) protecting group is standard in peptide synthesis due to its stability under various conditions and its clean, acid-labile removal.[5][6] The cyano-phenyl moiety is a key pharmacophore that can participate in crucial binding interactions, such as dipole-dipole interactions or hydrogen bonding, within a biological target.[4]
The synthetic strategy outlined herein is predicated on established and reliable chemical transformations. The core challenge in synthesizing the target molecule lies in establishing the (S)-stereocenter. While several asymmetric methods exist, including catalytic hydrogenation and Mannich-type reactions,[2][7] this protocol employs an enzymatic kinetic resolution. This bio-catalytic approach, specifically using Candida antarctica lipase A (CAL-A), offers exceptional enantioselectivity for resolving racemic β-amino esters, a technique validated for closely related analogs.[8] The subsequent Boc-protection is a high-yielding, standard procedure using di-tert-butyl dicarbonate (Boc₂O).[9][10]
Overall Synthetic Workflow
The synthesis is logically divided into two primary stages:
-
Synthesis and Resolution: Preparation of racemic ethyl 3-amino-4-(3-cyanophenyl)butanoate followed by enzymatic resolution to isolate the (S)-amino ester.
-
Hydrolysis and Protection: Saponification of the resolved ester to the free amino acid, followed by N-terminal protection with a Boc group.
Caption: Overall workflow for the synthesis of the target compound.
Experimental Protocols
Materials and Equipment
| Reagent | CAS Number | Supplier | Purity |
| 3-Cyanobenzaldehyde | 24964-64-5 | Sigma-Aldrich | ≥98% |
| Ethyl Diazoacetate | 623-73-4 | Sigma-Aldrich | ~15% in Toluene |
| Zinc(II) triflate | 27856-35-5 | Sigma-Aldrich | 98% |
| Diphenylphosphoryl azide (DPPA) | 26386-88-9 | Sigma-Aldrich | ≥97% |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 6674-22-2 | Sigma-Aldrich | 98% |
| Palladium on Carbon (Pd/C) | 7440-05-3 | Sigma-Aldrich | 10 wt. % |
| Candida antarctica lipase A (CAL-A) | 9001-62-1 | Sigma-Aldrich | Immobilized |
| Butyl butanoate | 109-21-7 | Sigma-Aldrich | ≥99% |
| Lithium Hydroxide (LiOH) | 1310-65-2 | Sigma-Aldrich | ≥98% |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | Sigma-Aldrich | ≥98% |
| Triethylamine (Et₃N) | 121-44-8 | Sigma-Aldrich | ≥99.5% |
| All solvents | N/A | Fisher Scientific | Anhydrous/HPLC Grade |
Equipment: Standard laboratory glassware, magnetic stirrers, rotary evaporator, hydrogenation apparatus (Parr shaker or H-Cube), preparative HPLC system, lyophilizer, polarimeter.
Stage 1: Synthesis of (S)-Ethyl 3-Amino-4-(3-cyanophenyl)butanoate
Rationale: This stage builds the carbon backbone and introduces the amine functionality. The key step is the enzymatic resolution, which leverages the high enantioselectivity of CAL-A to separate the desired (S)-enantiomer.[8]
Step 1.2.1: Synthesis of Racemic Ethyl 3-Amino-4-(3-cyanophenyl)butanoate
-
Part A: Aldol Reaction. To a solution of 3-cyanobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M), add zinc(II) triflate (0.1 eq). Cool the mixture to 0 °C. Add ethyl diazoacetate (1.1 eq, ~15% solution in toluene) dropwise over 1 hour. Allow the reaction to warm to room temperature and stir for 16 hours. Quench with saturated aqueous NH₄Cl solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify by column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield racemic ethyl 3-hydroxy-4-(3-cyanophenyl)butanoate .
-
Part B: Azidation. Dissolve the hydroxy-ester from Part A (1.0 eq) in anhydrous toluene (0.4 M). Add DBU (1.5 eq) and cool to 0 °C. Add DPPA (1.2 eq) dropwise. Stir at 0 °C for 1 hour, then at room temperature for 12 hours. Dilute with EtOAc and wash with water and brine. Dry the organic layer over Na₂SO₄ and concentrate. Purify by column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield racemic ethyl 3-azido-4-(3-cyanophenyl)butanoate .
-
Part C: Reduction. Dissolve the azido-ester from Part B (1.0 eq) in methanol (0.2 M). Add 10% Pd/C (5 mol %). Subject the mixture to hydrogenation (H₂ balloon or Parr apparatus at 50 psi) and stir vigorously for 6 hours. Filter the reaction mixture through a pad of Celite, washing with methanol. Concentrate the filtrate in vacuo to yield racemic ethyl 3-amino-4-(3-cyanophenyl)butanoate , which is used directly in the next step.
Step 1.2.2: Enzymatic Kinetic Resolution
-
Suspend the racemic amino ester (1.0 eq) and immobilized CAL-A (e.g., Novozym® 435, 20% by weight of the substrate) in butyl butanoate (10-15 mL per gram of substrate).
-
Stir the suspension at 45 °C, monitoring the reaction progress by chiral HPLC. The reaction selectively acylates the (R)-enantiomer.
-
The reaction is typically stopped at ~50% conversion to maximize the yield and enantiomeric excess (ee) of the remaining (S)-amino ester.
-
Stop the reaction by filtering off the enzyme. Rinse the enzyme with diethyl ether for reuse.
-
Concentrate the filtrate to remove the excess butyl butanoate. The residue contains the desired (S)-amino ester and the N-acylated (R)-amino ester.
-
Separate the two compounds using column chromatography (Silica gel, Hexanes:EtOAc gradient). The unreacted (S)-amino ester is typically more polar. The isolated product is (S)-Ethyl 3-Amino-4-(3-cyanophenyl)butanoate .
Stage 2: Hydrolysis and Boc-Protection
Rationale: The resolved ester is hydrolyzed to the free carboxylic acid under mild basic conditions to prevent racemization. The final step is a standard N-protection using Boc₂O, which reacts with the primary amine in the presence of a base to form the stable carbamate.[9][11]
Step 1.3.1: Saponification
-
Dissolve the purified (S)-amino ester (1.0 eq) in a mixture of THF and water (3:1, 0.1 M).
-
Cool the solution to 0 °C and add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq).
-
Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture to pH ~7 using 1N HCl.
-
Remove the THF via rotary evaporation. Lyophilize the remaining aqueous solution to obtain the crude lithium salt of (S)-3-Amino-4-(3-cyanophenyl)butyric acid . This is often carried forward without further purification.
Step 1.3.2: Boc-Protection
-
Dissolve the crude amino acid from the previous step (1.0 eq) in a mixture of acetone and water (2:1, 0.2 M).[9]
-
Add triethylamine (Et₃N, 2.5 eq) and stir for 10 minutes at room temperature.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in acetone.
-
Stir the reaction mixture at room temperature for 4-12 hours.[12]
-
Once the reaction is complete (monitored by TLC), remove the acetone under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether (2x) to remove unreacted Boc₂O and other non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1N HCl or KHSO₄ solution.[13]
-
Extract the product into ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, This compound , typically as a white solid or viscous oil.[11]
Data Summary and Characterization
Reaction Parameters
| Step | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield |
| 1.2.1 | 3-Cyanobenzaldehyde, EDA | DCM, Toluene | 0 to RT | 12-24 | 50-60% (3 steps) |
| 1.2.2 | Racemic Amino Ester, CAL-A | Butyl butanoate | 45 | 24-48 | ~40-45% (>98% ee) |
| 1.3.1 | (S)-Amino Ester, LiOH | THF/H₂O | 0 | 2-4 | >95% (crude) |
| 1.3.2 | (S)-Amino Acid, Boc₂O | Acetone/H₂O | RT | 4-12 | 85-95% |
Expected Characterization Data
-
¹H NMR (400 MHz, CDCl₃): Peaks corresponding to the Boc group (~1.4 ppm, 9H, s), the aliphatic chain protons (~2.6-2.8 ppm, 2H, m; ~4.2-4.4 ppm, 1H, m), the benzylic protons (~2.9-3.1 ppm, 2H, m), the aromatic protons (~7.3-7.6 ppm, 4H, m), and the NH proton (~5.1 ppm, 1H, broad d).
-
¹³C NMR (100 MHz, CDCl₃): Resonances for the Boc carbonyl (~155 ppm), carboxylic acid carbonyl (~175 ppm), Boc quaternary carbon (~80 ppm), aromatic carbons (including the cyano-substituted carbon at ~112 ppm and the nitrile carbon at ~118 ppm), and the aliphatic carbons.
-
HRMS (ESI+): Calculated mass for C₁₆H₂₀N₂O₄Na⁺ [M+Na]⁺.
-
Optical Rotation [α]D: A specific value measured in a defined solvent (e.g., CHCl₃ or MeOH) at 20-25 °C. The sign and magnitude confirm the enantiomeric form.
-
Chiral HPLC: To confirm enantiomeric excess (>98% ee) after the resolution step.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
-
Specific Hazards:
-
Ethyl Diazoacetate: Potentially explosive and toxic. Handle with care and avoid heat, shock, and friction.
-
Diphenylphosphoryl azide (DPPA): Toxic and potentially explosive. Use behind a blast shield.
-
Cyanides (in starting material): Highly toxic. Avoid contact and inhalation. Quench all waste containing cyanide with bleach before disposal according to institutional guidelines.
-
Hydrogenation: Hydrogen gas is highly flammable. Ensure the apparatus is properly set up and purged to prevent ignition.
-
Reagents: Strong bases (DBU, LiOH) and acids (HCl) are corrosive. Handle with appropriate care.
-
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Boc-(R)-3-amino-4-(3-cyano-phenyl)-butyric acid [myskinrecipes.com]
- 4. nbinno.com [nbinno.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 12. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
"Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid" in solid-phase peptide synthesis (SPPS)
Application Notes & Protocols for Solid-Phase Peptide Synthesis (SPPS)
Introduction: The Strategic Value of β-Amino Acids with Non-Natural Side Chains
The incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides, including their stability, potency, and receptor selectivity.[1][2] Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid is a particularly noteworthy UAA building block. Its structure introduces two key features: a β-amino acid backbone and a cyanophenyl functional group.
-
The β-Amino Acid Backbone: Unlike natural α-amino acids, the β-amino acid structure has an additional carbon atom between the carboxyl and amino groups. This modification imparts significant resistance to enzymatic degradation by proteases, a critical factor in enhancing the in-vivo half-life of peptide drugs.
-
The 3-Cyanophenyl Moiety: The cyano group on the phenyl ring is a unique functional handle. It is an electron-withdrawing group that can alter the electronic properties and conformational preferences of the peptide.[3] Furthermore, the nitrile group serves as a useful infrared (IR) or fluorescent probe for studying peptide conformation, binding, and environmental polarity.[4][5]
This application note provides a comprehensive guide to the incorporation of this compound into peptide sequences using the robust tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy.
Structural Overview
The structure below highlights the key functional components of the amino acid derivative.
Caption: Structure of this compound.
The Boc/Bzl SPPS Strategy: A Rationale
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a cornerstone of SPPS.[6] It relies on a principle of graduated acid lability.[7][8]
-
Temporary Nα-Protection: The Nα-amino group is protected by the Boc group, which is readily cleaved by moderate acids like trifluoroacetic acid (TFA), typically in a 50% solution with dichloromethane (DCM).[9][10]
-
Permanent Side-Chain Protection: Side-chain protecting groups (and the resin linker) are typically benzyl-based. These are stable to the repeated TFA treatments used for Boc removal but are cleaved at the end of the synthesis using a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[7][8][11]
This graduated approach allows for the selective deprotection of the N-terminus at each cycle without prematurely cleaving the growing peptide from its solid support or removing side-chain protection.[12]
Key Experimental Considerations
Incorporating a sterically demanding β-amino acid requires careful optimization of coupling conditions to ensure high efficiency.
-
Steric Hindrance: The β-amino acid structure can present greater steric bulk compared to α-amino acids. This can slow down the coupling reaction. To overcome this, it is advisable to use more potent coupling reagents, consider a double-coupling protocol, or extend reaction times.[1][13]
-
Coupling Reagent Selection: While standard carbodiimide activators like DCC or DIC with HOBt can be effective, for challenging couplings involving sterically hindered residues, aminium-based reagents such as HBTU, HATU, or HCTU are often superior. They react faster and can significantly improve coupling efficiency.[12][13]
-
Stability of the Cyano Group: The cyanophenyl moiety is robust and generally stable to the standard conditions of Boc-SPPS, including repeated TFA deprotection cycles and final cleavage with strong acids.
-
Monitoring the Reaction: It is crucial to monitor the completion of both the deprotection and coupling steps. The Kaiser (ninhydrin) test is an excellent qualitative method for detecting the presence of free primary amines after deprotection (a positive blue result) and their absence after a successful coupling (a negative/yellow result).[14]
Detailed Experimental Protocol: Single Coupling Cycle
This protocol outlines the manual steps for incorporating one residue of this compound onto a peptide-resin using Boc-SPPS. It assumes a starting scale of 0.5 mmol on a suitable resin (e.g., MBHA resin for a C-terminal amide).
Workflow Overview
Caption: General workflow for a single Boc-SPPS coupling cycle.
Step 1: Resin Preparation and Swelling
-
Place the peptide-resin (0.5 mmol) in a suitable SPPS reaction vessel.
-
Add dichloromethane (DCM, ~10 mL/g of resin) and gently agitate for 30-60 minutes to swell the resin beads.[10]
-
Drain the solvent by filtration.
Step 2: Nα-Boc Deprotection
Causality: This step uses a moderately strong acid (TFA) to selectively remove the temporary Boc protecting group, exposing the N-terminal amine for the next coupling reaction.[7][8]
-
Add a solution of 50% TFA in DCM (~10 mL/g of resin) to the swollen resin. Agitate for 1-2 minutes for a pre-wash.[9][10]
-
Drain the solution.
-
Add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes.[9][10] Note: If the sequence contains sensitive residues like Trp or Met, add a scavenger such as 0.5% dithiothreitol (DTE) to the TFA solution to prevent alkylation by the tert-butyl cation byproduct.[7][9]
Step 3: Post-Deprotection Washing
Causality: Thorough washing is critical to remove residual acid and byproducts, which would otherwise interfere with the subsequent base-mediated neutralization and coupling steps.
-
Drain the TFA solution.
-
Wash the resin sequentially with:
-
DCM (3 x 1 min)
-
Isopropanol (IPA) (2 x 1 min)[9]
-
DCM (3 x 1 min)
-
Step 4: Neutralization
Causality: The deprotection step leaves the newly exposed amine as a trifluoroacetate salt. This salt must be converted to the free amine (a nucleophile) before it can react in the coupling step.[7][9]
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (~10 mL/g of resin).
-
Agitate for 2 minutes and drain.
-
Repeat the neutralization step one more time.
Step 5: Post-Neutralization Washing
-
Wash the resin thoroughly with DCM (5 x 1 min) to remove excess DIEA and its salt.[14]
-
Self-Validation: At this stage, perform a Kaiser test on a small sample of resin beads. A strong blue color confirms the presence of the free primary amine, indicating successful deprotection and neutralization.
Step 6: Amino Acid Coupling
Causality: The carboxylic acid of the incoming Boc-protected amino acid is pre-activated to form a highly reactive species, which then rapidly forms a peptide bond with the free N-terminal amine on the resin.
-
Activation: In a separate vial, dissolve this compound (2-4 eq.) and an activating agent (e.g., HBTU, 2-4 eq.) in N,N-Dimethylformamide (DMF, ~5 mL). Add DIEA (4-8 eq.) to the mixture and vortex for 1-2 minutes.[13]
-
Coupling: Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. Due to potential steric hindrance, a longer coupling time is recommended.[13]
Step 7: Post-Coupling Washing & Monitoring
-
Drain the coupling solution.
-
Wash the resin sequentially with DMF (3 x 1 min) and DCM (3 x 1 min) to remove all excess reagents and byproducts.
-
Self-Validation: Perform a second Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive (blue), a "double coupling" is required: repeat Step 6 with fresh reagents.[13]
The resin is now ready for the deprotection of the newly added residue (return to Step 2) or, if the sequence is complete, for final cleavage.
Quantitative Data Summary
The following table provides recommended reagent stoichiometry for the coupling protocol described above, based on a resin loading of 1.0 equivalent.
| Reagent | Equivalents (eq.) | Purpose | Notes |
| This compound | 2.0 - 4.0 | Incoming Amino Acid | A higher excess helps drive the reaction to completion, especially for sterically hindered residues. |
| HBTU / HATU | 1.9 - 3.9 | Coupling Activator | Use slightly less than the amino acid to ensure full activation. HATU is more potent than HBTU. |
| DIEA (for activation/coupling) | 4.0 - 8.0 | Activation Base | A non-nucleophilic base is essential to prevent side reactions. |
| TFA (in deprotection solution) | 50% (v/v) in DCM | Nα-Boc Removal | Standard concentration for efficient and selective deprotection.[9] |
| DIEA (in neutralization solution) | 10% (v/v) in DCM | N-terminal Amine Neutralization | Sufficient to deprotonate the TFA salt. |
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the solid support and simultaneously remove any side-chain protecting groups.
-
Reagent: This is typically achieved with a strong acid cocktail, most commonly anhydrous Hydrogen Fluoride (HF).
-
Scavengers: The cleavage cocktail must contain scavengers (e.g., anisole, p-cresol) to trap the highly reactive carbocations generated from the protecting groups and the resin linker, preventing re-attachment to sensitive residues like Trp, Met, or Tyr.
-
Procedure: The dried peptide-resin is treated with the HF cocktail, typically at 0°C for 1-2 hours.[10] After cleavage, the volatile reagents are removed, and the crude peptide is precipitated with cold ether, washed, and dried. The crude product is then purified, typically by reverse-phase HPLC.
Safety Precaution: Anhydrous HF is extremely toxic and corrosive. It requires specialized laboratory equipment and handling procedures. All work with HF must be conducted in a dedicated, well-ventilated fume hood by trained personnel.
Conclusion
The successful incorporation of this compound via Boc-SPPS is readily achievable with careful attention to reaction conditions. By employing potent coupling reagents, extending reaction times to overcome steric hindrance, and diligently monitoring reaction completion with tools like the Kaiser test, researchers can effectively synthesize novel peptides. The resulting modified peptides, containing a protease-resistant β-amino acid backbone and a functionally versatile cyanophenyl side chain, are valuable assets for advancing drug discovery and biochemical research.
References
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]
-
Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2022). National Institutes of Health (NIH). Retrieved from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
The Crucial Role of D-2-Cyanophenylalanine in Modern Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
How Is Solid-Phase Peptide Synthesis Used To Incorporate Unnatural Amino Acids? (2025). YouTube. Retrieved from [Link]
-
4-Cyanophenylalanine: A Key Aromatic Amino Acid Derivative for Peptide Synthesis and Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2022). ResearchGate. Retrieved from [Link]
-
Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. (2005). PubMed. Retrieved from [Link]
-
Optimizing Peptide Synthesis with 3-Cyano-L-phenylalanine: A Supplier's Insight. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Minimal Protection Strategies for SPPS. (n.d.). DriveHQ. Retrieved from [Link]
-
Dual protection of amino functions involving Boc. (2013). Royal Society of Chemistry. Retrieved from [Link]
-
Introduction to Peptide Synthesis. (2009). National Institutes of Health (NIH). Retrieved from [Link]
-
Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics. (2014). National Institutes of Health (NIH). Retrieved from [Link]
-
Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine. (2022). PubMed. Retrieved from [Link]
-
Side reactions in peptide synthesis: An overview. (2018). Bibliomed. Retrieved from [Link]
-
Side reactions in peptide synthesis. (n.d.). University of Technology Sydney. Retrieved from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
-
Side reactions in peptide synthesis. (2019). ResearchGate. Retrieved from [Link]
-
Side Reactions in Peptide Synthesis. (n.d.). Scribd. Retrieved from [Link]
-
Peptide Synthesis by Boc Strategy. (n.d.). Sunresin Life Sciences. Retrieved from [Link]
-
Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2013). PubMed. Retrieved from [Link]
-
Boc-(R)-3-amino-4-(3-cyano-phenyl)-butyric acid. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Methods and protocols of modern solid phase peptide synthesis. (2006). Springer. Retrieved from [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols. Retrieved from [Link]
-
Solid-Phase Peptide Synthesis: The Crucial Role of Fmoc Amino Acid Precursors. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide Synthesis by Boc Strategy [sunresinlifesciences.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Boc deprotection methods for 3-amino-4-aryl-butyric acid derivatives
Application Notes & Protocols
Topic: Boc Deprotection Methods for 3-Amino-4-Aryl-Butyric Acid Derivatives For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of β-Aryl-γ-Amino Butyric Acids and Boc Protection
3-Amino-4-aryl-butyric acid derivatives are a class of γ-amino butyric acid (GABA) analogues that form the structural core of several important pharmaceuticals. Notable examples include Baclofen, an anti-spastic agent, and Phenibut, an anxiolytic drug, both of which are potent GABAB receptor agonists.[1][2][3] The synthesis of these chiral molecules and their analogues is a key focus in medicinal chemistry and drug development.
In the multi-step synthesis of these complex molecules, the protection of the amine functionality is paramount to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups due to its robustness and stability towards nucleophiles, bases, and catalytic hydrogenation conditions.[4][5][] Crucially, its removal can be achieved under specific acidic conditions, making it an integral part of a well-designed orthogonal protection strategy.[7][8]
This guide provides a detailed overview of the primary methods for Boc deprotection of 3-amino-4-aryl-butyric acid derivatives, explaining the chemical principles behind each method and offering detailed, field-tested protocols for their successful implementation.
The Fundamental Chemistry of Acid-Catalyzed Boc Deprotection
The lability of the Boc group in acidic media is the cornerstone of its utility. The deprotection mechanism proceeds through a well-established pathway, ensuring a clean and efficient reaction when properly executed.[9][10][11]
-
Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., TFA, HCl). This step activates the group for cleavage.[12]
-
Fragmentation: The protonated intermediate is unstable and fragments. The tert-butyl-oxygen bond cleaves to release a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[10][12]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the desired free amine.[11][12]
-
Salt Formation: In the acidic medium, the newly liberated amine is protonated, typically forming an ammonium salt (e.g., a trifluoroacetate or hydrochloride salt), which can be carried forward or neutralized in a subsequent work-up step.[12]
This mechanism highlights a critical consideration: the generation of the electrophilic tert-butyl cation. In substrates containing sensitive, nucleophilic functional groups (such as tryptophan or methionine residues), this cation can lead to unwanted alkylation side reactions. This is often mitigated by the addition of "scavengers" like triisopropylsilane (TIS) or thioanisole.[13]
Core Deprotection Methodologies: A Comparative Overview
The choice of deprotection method is dictated by the overall chemical landscape of the molecule, particularly the presence of other acid-sensitive functional groups.
| Method | Reagent(s) | Solvent(s) | Temp. | Typical Time | Key Advantages | Key Considerations |
| Standard Strong Acid | Trifluoroacetic Acid (TFA) (20-50%) | Dichloromethane (DCM) | RT | 0.5 - 2 hours | Fast, highly efficient, robust, volatile reagent/byproducts are easily removed.[11][14] | Harsh conditions; can cleave other acid-labile groups (t-butyl esters, etc.).[15] |
| Selective Mild Acid | 4M Hydrogen Chloride (HCl) | 1,4-Dioxane, Ethyl Acetate | RT | 0.5 - 4 hours | High selectivity for N-Boc over tert-butyl esters; fast and efficient.[13][16][17][18] | Dioxane is a peroxide-former and has health concerns; requires anhydrous conditions. |
| Alternative Mild Acid | Formic Acid (88-95%) | Neat or in DCM | RT | 1 - 16 hours | Milder than TFA, suitable for some sensitive substrates.[14] | Slower reaction times; formic acid can sometimes cause formylation as a side reaction. |
| Lewis Acid-Mediated | Zinc Bromide (ZnBr₂), Aluminum Chloride (AlCl₃) | DCM, Acetonitrile | RT | Variable | Offers different selectivity; useful for complex molecules with multiple protecting groups.[19][20] | Often requires stoichiometric amounts; less common for routine deprotections.[19] |
Experimental Protocols
Protocol 1: Standard Deprotection with Trifluoroacetic Acid (TFA)
This is the most common and robust method for Boc deprotection, suitable for substrates lacking other highly acid-sensitive groups.
Principle: TFA is a strong acid that efficiently catalyzes the cleavage of the Boc group at room temperature. The use of DCM as a solvent ensures good substrate solubility, and all reaction components are volatile, simplifying work-up.[11][21]
Materials:
-
Boc-protected 3-amino-4-aryl-butyric acid derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
(Optional) Scavenger: Triisopropylsilane (TIS)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine, Anhydrous sodium or magnesium sulfate (Na₂SO₄ / MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolution: Dissolve the Boc-protected substrate in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask.[15]
-
Cooling: Place the flask in an ice bath and stir the solution for 5-10 minutes to cool it to 0 °C.
-
Reagent Addition: Slowly add TFA dropwise to the stirred solution to a final concentration of 20-50% (v/v).[11][14] If the substrate is sensitive to alkylation, add TIS (2.5–5% v/v) at this stage.[15]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.[15]
-
Work-up (Solvent Removal): Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA. To ensure complete removal of residual acid, co-evaporate the residue with toluene (x3).[15]
-
Work-up (Neutralization): The resulting crude product is the amine TFA salt. If the free amine is required, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash carefully with saturated aqueous NaHCO₃ until gas evolution ceases.
-
Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine.
Troubleshooting:
-
Incomplete Reaction: If starting material remains, increase the reaction time or the concentration of TFA. Ensure the starting material is fully dissolved.[15]
-
Side Product Formation: If byproducts are observed, especially with electron-rich aryl groups, perform the reaction at 0 °C and add a scavenger like TIS from the start.
Protocol 2: Selective Deprotection with 4M HCl in 1,4-Dioxane
This method is highly valued for its ability to selectively cleave N-Boc groups in the presence of other acid-labile groups, such as tert-butyl esters.[16][17][18]
Principle: Gaseous HCl dissolved in an anhydrous organic solvent provides a strongly acidic medium that is less harsh than neat TFA. This difference in reactivity allows for enhanced selectivity.
Materials:
-
Boc-protected 3-amino-4-aryl-butyric acid derivative
-
4M solution of HCl in 1,4-dioxane (commercially available or freshly prepared)
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Reaction Setup: Place the Boc-protected substrate in a round-bottom flask.
-
Reagent Addition: Add the 4M HCl/dioxane solution (typically 10-20 equivalents of HCl relative to the substrate). Stir the resulting solution or suspension at room temperature.[10]
-
Reaction: Monitor the reaction by TLC or LC-MS. The reaction is often very rapid, completing in as little as 30 minutes.[13][16]
-
Work-up: Upon completion, remove the solvent under reduced pressure. The product is obtained as the hydrochloride salt.
-
Precipitation & Isolation: To obtain a solid product, dissolve the crude residue in a minimal amount of methanol and precipitate by adding diethyl ether. Filter the resulting solid and wash with cold diethyl ether to afford the pure amine hydrochloride salt.
Trustworthiness Check:
-
Anhydrous Conditions: The presence of water can lead to hydrolysis of other functional groups and reduce the efficacy of the reagent. Ensure the use of anhydrous solvent.
-
Reagent Quality: 1,4-Dioxane can form explosive peroxides over time. Use a fresh bottle or test for peroxides before use.
Visualization of Key Processes
To better understand the workflow and the underlying chemistry, the following diagrams illustrate the general deprotection mechanism and a typical experimental workflow.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Sources
- 1. Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.co.uk [fishersci.co.uk]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. experts.arizona.edu [experts.arizona.edu]
- 18. researchgate.net [researchgate.net]
- 19. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Boc Deprotection - TFA [commonorganicchemistry.com]
A Robust Preparative & Analytical HPLC Purification Method for the Pharmaceutical Intermediate: Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the purification and analysis of Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid , a chiral building block crucial in the synthesis of various pharmaceutical agents. The methodology is built on reversed-phase chromatography principles, leveraging a C18 stationary phase and an acidic mobile phase to achieve high resolution and excellent peak symmetry. We provide a comprehensive guide covering the theoretical basis for method development, detailed step-by-step protocols for both analytical and preparative scale purification, and a troubleshooting guide to address common chromatographic challenges. This document is intended for researchers, analytical chemists, and process development scientists engaged in pharmaceutical synthesis and purification.
Introduction and Scientific Rationale
This compound is a non-standard amino acid derivative characterized by three key chemical features that dictate its chromatographic behavior:
-
A hydrophobic tert-butyloxycarbonyl (Boc) protecting group , which imparts significant non-polar character, making it an ideal candidate for reversed-phase HPLC.
-
An ionizable carboxylic acid functional group, which requires careful mobile phase pH control to ensure consistent retention and avoid peak tailing.
-
An aromatic cyano-phenyl ring , which acts as a strong chromophore for reliable UV detection.
The primary challenge in purifying this molecule lies in managing the ionizable carboxylic acid. In its ionized (deprotonated) carboxylate form at neutral or basic pH, the analyte exhibits poor retention on reversed-phase columns and is prone to deleterious secondary interactions with the stationary phase, leading to broad, tailing peaks.
The core principle of this method is the suppression of ionization . By maintaining a mobile phase pH well below the pKa of the carboxylic acid (typically pKa ≈ 4-5), we ensure the analyte exists predominantly in its neutral, protonated form. This strategy enhances hydrophobic interaction with the C18 stationary phase, leading to predictable retention and vastly improved peak shape. We have selected 0.1% Trifluoroacetic Acid (TFA) as the mobile phase modifier, which serves the dual purpose of setting the pH to approximately 2 and acting as an ion-pairing agent, further sharpening peaks by masking residual active sites on the silica support.
Logical Workflow for HPLC Purification
The overall process follows a systematic and logical flow, beginning with method development at the analytical scale and culminating in high-purity isolation via preparative chromatography.
Application Notes & Protocols for the Comprehensive Characterization of Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid
Foreword: The Criticality of Precise Analytical Characterization
In the landscape of modern drug development and peptide synthesis, the starting materials' integrity is paramount. Intermediates such as Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid serve as foundational building blocks, where any deviation in structure, purity, or stereochemistry can cascade into significant impurities in the final active pharmaceutical ingredient (API). This guide provides a suite of robust analytical techniques and detailed protocols designed for the comprehensive characterization of this critical intermediate. The methodologies herein are grounded in established principles and validated against international standards to ensure trustworthy and reproducible results.
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its stability and ease of removal under specific acidic conditions. The precise characterization of Boc-protected amino acids is a critical quality control step to ensure the integrity, purity, and correct structure of these essential building blocks. This document outlines the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy for the definitive analysis of this compound.
Structural Elucidation and Verification via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as the most definitive technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide a detailed roadmap of the molecule's atomic connectivity, confirming the presence of the Boc group, the integrity of the amino acid backbone, and the substitution pattern of the phenyl ring.
Senior Application Scientist's Insight: The "Why" Behind the NMR Protocol
The choice of solvent, in this case, Deuterated Dimethyl Sulfoxide (DMSO-d₆), is deliberate. While Chloroform-d (CDCl₃) is also common, DMSO-d₆ is an excellent choice for compounds containing both hydrophobic (phenyl, Boc) and polar (carboxylic acid, amide) functional groups, ensuring complete dissolution. Furthermore, the acidic proton of the carboxylic acid and the amide proton are readily observable in DMSO-d₆, which might otherwise exchange too rapidly in protic solvents or be broadened in others. The selection of a 400 MHz or higher field strength spectrometer is recommended to achieve optimal resolution of the aromatic protons and the complex multiplets of the butyric acid chain.
Experimental Workflow for NMR Analysis
Application Notes and Protocols: Leveraging Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric Acid in Peptidomimetic Design
Introduction: The Strategic Integration of β-Amino Acids in Modern Drug Discovery
Peptidomimetics represent a pivotal evolution in drug design, offering a strategic approach to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1] At the heart of this strategy lies the incorporation of non-natural amino acids, which can enforce specific secondary structures and enhance resistance to proteolytic degradation.[2] Among these, β-amino acids have emerged as particularly valuable building blocks. Their unique structural properties, arising from an additional carbon atom in the backbone, allow for the creation of novel peptide folds and geometries, expanding the chemical space available for targeting disease-related proteins.[2] This document provides a comprehensive guide to the application of a specialized β-amino acid, Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid , in the design and synthesis of advanced peptidomimetics.
Featured Building Block: this compound
This compound is a chiral, non-proteinogenic β-amino acid that offers a unique combination of structural and functional features for peptidomimetic design. Its utility is rooted in three key components: the Boc-protecting group, the β-amino acid backbone, and the 3-cyanophenyl side chain.
| Property | Value | Source |
| CAS Number | 270065-86-6 | [3] |
| Molecular Formula | C16H20N2O4 | N/A |
| Purity | >95% | N/A |
| Form | Lyophilized Powder | N/A |
| Storage | Store at -20°C upon receipt. Avoid repeated freeze-thaw cycles. | N/A |
The Rationale Behind the 3-Cyanophenyl Moiety: A Key to Enhanced Potency
The 3-cyanophenyl group is not merely a bulky aromatic side chain; it is a functional motif that can significantly contribute to the biological activity of a peptidomimetic. The nitrile group is a well-established pharmacophore in enzyme inhibitors, particularly for cysteine and serine proteases.[4][5] It can act as a covalent "warhead," forming a reversible covalent bond with the active site residue of the target enzyme. This covalent interaction can lead to a dramatic increase in inhibitor potency and duration of action.[5]
Furthermore, the cyanophenyl group can participate in favorable π-π stacking and hydrophobic interactions within the enzyme's binding pocket, enhancing affinity and selectivity.[6] This makes this compound a particularly attractive building block for designing inhibitors of enzymes implicated in diseases such as type 2 diabetes, viral infections, and cancer.[4][]
Application Focus: Design of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
A prime application for this β-amino acid is in the design of inhibitors for Dipeptidyl Peptidase-IV (DPP-IV), a key enzyme in glucose metabolism and a major therapeutic target for type 2 diabetes.[] DPP-IV inhibitors, known as "gliptins," work by preventing the degradation of incretin hormones, which in turn stimulates insulin secretion in a glucose-dependent manner.[][8]
The design of peptidomimetic DPP-IV inhibitors often involves mimicking the natural substrates of the enzyme. The incorporation of β-amino acids can confer proteolytic stability, a crucial attribute for orally administered drugs. The 3-cyanophenyl moiety of This compound can be strategically positioned to interact with the S1 subsite of the DPP-IV active site, which is known to accommodate proline residues in natural substrates. The nitrile group has the potential to form a covalent adduct with the catalytic serine residue (Ser630) in the DPP-IV active site, leading to potent and sustained inhibition.[]
Caption: Proposed mechanism of DPP-IV inhibition by a peptidomimetic.
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of This compound into a peptide sequence can be achieved using standard solid-phase peptide synthesis (SPPS) protocols. Due to the potential for steric hindrance from the bulky side chain and the β-amino acid backbone, optimization of coupling conditions may be necessary.[9][10]
Protocol 1: Manual Boc-SPPS for Incorporation of this compound
This protocol outlines a single coupling cycle for manual Boc-based solid-phase peptide synthesis.
Materials:
-
Merrifield or PAM resin
-
Boc-protected amino acids
-
This compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Piperidine (for Fmoc-SPPS)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 1 minute.
-
Drain the solution.
-
Treat the resin with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3x), followed by DMF (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIPEA in DMF for 2 minutes (2x).
-
Wash the resin with DMF (3x).
-
-
Coupling of this compound:
-
Dissolve 3 equivalents of This compound and 3 equivalents of HBTU/HATU in DMF.
-
Add 6 equivalents of DIPEA to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours. A longer coupling time is recommended due to potential steric hindrance.
-
Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for the subsequent amino acid couplings.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole).
Caption: A generalized workflow for Solid-Phase Peptide Synthesis.
Characterization and Analysis
Following synthesis and purification (typically by reverse-phase HPLC), the identity and purity of the peptidomimetic should be confirmed by analytical techniques such as:
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized peptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and stereochemistry of the incorporated β-amino acid and to study the conformational preferences of the peptidomimetic in solution.
Conclusion and Future Perspectives
This compound is a versatile and powerful building block for the design of sophisticated peptidomimetics. Its unique combination of a β-amino acid backbone and a functionally active 3-cyanophenyl side chain makes it particularly well-suited for the development of potent and selective enzyme inhibitors. The application of this building block in the design of DPP-IV inhibitors serves as a compelling example of its potential in modern drug discovery. Further exploration of its use in targeting other proteases and protein-protein interactions is warranted and holds significant promise for the development of novel therapeutics.
References
-
G. F. Guichard, J. A. Robinson. Peptides containing β-amino acid patterns: Challenges and successes in medicinal chemistry. ACS Medicinal Chemistry Letters, 5(10), 1159-1160. [Link]
-
Basu, G., & Kuki, A. (1992). Conformational preferences of oligopeptides rich in alpha-aminoisobutyric acid. II. A model for the 3(10)/alpha-helix transition with composition and sequence sensitivity. Biopolymers, 32(1), 61–71. [Link]
-
Dastjerdi, M. S., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Iranian Journal of Medical Sciences, 49(1), 2-19. [Link]
-
Zhang, L., et al. (2022). Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. European Journal of Medicinal Chemistry, 238, 114467. [Link]
-
Gyros Protein Technologies. (n.d.). SPPS Tips for Success Handout. Mesa Labs. [Link]
-
Amblard, F., et al. (2024). Synthesis and Biological Evaluation of Novel Peptidomimetic Inhibitors of the Coronavirus 3C-like Protease. European Journal of Medicinal Chemistry, 270, 116263. [Link]
-
Isidro-Llobet, A., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-26. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 154. [Link]
-
Nagaraj, R., et al. (1979). Stereochemically Constrained Linear Peptides. Conformations of Peptides Containing a-Aminoisobutyric Acid. Journal of the American Chemical Society, 101(1), 16-20. [Link]
-
Amblard, F., et al. (2024). Synthesis and biological evaluation of novel peptidomimetic inhibitors of the coronavirus 3C-like protease. European Journal of Medicinal Chemistry, 270, 116263. [Link]
-
ResearchGate. (n.d.). Comparison of α-and β-amino acid inhibitors binding mode led to the design of compounds 8. and 9. [Link]
-
Toniolo, C., et al. (1982). Conformational Analysis of Linear Peptides. 4. Association Properties of Protected Oligomers of a-Aminoisobutyric Acid in Chloroform. The Journal of Physical Chemistry, 86(24), 4853-4857. [Link]
-
Gütschow, M., et al. (2014). 3-Cyano-3-aza-β-amino Acid Derivatives as Inhibitors of Human Cysteine Cathepsins. ACS Medicinal Chemistry Letters, 5(10), 1083-1087. [Link]
-
Server, A., et al. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 27(19), 6296. [Link]
-
Li, Y., et al. (2023). DPP-IV Inhibitory Peptide against In Vitro Gastrointestinal Digestion Derived from Goat's Milk Protein and Its Activity Enhancement via Amino Acid Substitution. Foods, 12(13), 2587. [Link]
-
Wang, Y., et al. (2024). Discovery of novel dipeptidyl peptidase-IV inhibitory peptides derived from walnut protein and their bioactivities in vivo and in vitro. Food Chemistry, 437, 137841. [Link]
-
Albericio, F., et al. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. International Journal of Molecular Sciences, 23(15), 8448. [Link]
-
Baskar, B. J., et al. (2022). Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. Molecules, 27(15), 4984. [Link]
-
ResearchGate. (n.d.). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. [Link]
-
Apostolopoulos, V., et al. (2021). Peptides and Peptidomimetics for Antimicrobial Drug Design. Pharmaceuticals, 14(3), 245. [Link]
-
Tanaka, M., et al. (2023). Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. The Journal of Organic Chemistry, 88(17), 12228-12234. [Link]
-
ResearchGate. (n.d.). DPP IV Inhibitors. Examples of DPP IV inhibitors used for in vivo.... [Link]
-
Ghosh, A. K., et al. (2021). Synthetic and computational efforts towards the development of peptidomimetics and small-molecule SARS-CoV 3CLpro inhibitors. RSC Medicinal Chemistry, 12(5), 727-747. [Link]
-
Stammer, C. H., et al. (1987). Enzyme inhibition by dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid. International Journal of Peptide and Protein Research, 29(5), 575-580. [Link]
-
Chu肽生物科技. (n.d.). Boc-S-3-Amino-4-(3-cyano-phenyl)butyric acid. [Link]
Sources
- 1. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Cyano-3-aza-β-amino Acid Derivatives as Inhibitors of Human Cysteine Cathepsins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mesalabs.com [mesalabs.com]
- 9. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 10. scispace.com [scispace.com]
Application Note & Protocol: Chiral Synthesis of Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid
Abstract
This technical guide provides a comprehensive and scientifically grounded protocol for the chiral synthesis of Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid, a valuable building block in pharmaceutical research and drug development.[1] The synthesis leverages a highly efficient and stereoselective rhodium-catalyzed asymmetric hydrogenation of a custom-synthesized enamide precursor. This document offers in-depth explanations of the experimental choices, detailed step-by-step protocols, and the underlying chemical principles to ensure reproducibility and high yields of the enantiomerically pure target compound. This guide is intended for researchers, medicinal chemists, and process development scientists.
Introduction: The Significance of Chiral β-Amino Acids
Optically pure non-natural β-amino acids are critical molecular motifs present in numerous pharmaceutically important molecules.[2][3] Their incorporation into peptide-based therapeutics can enhance metabolic stability and confer specific conformational constraints, leading to improved biological activity. "this compound" is a particularly useful building block due to the presence of the cyano-phenyl moiety, which can serve as a handle for further chemical modifications or as a key pharmacophoric element.[1]
The synthesis of such chiral compounds presents a significant challenge, requiring precise control over stereochemistry.[2][3] This guide outlines a robust and reliable method for the preparation of the (S)-enantiomer with high enantiomeric excess (e.e.).
Synthetic Strategy: A Multi-Step Approach to Enantiopurity
The overall synthetic strategy is a three-step process, as illustrated in the workflow diagram below. This approach was designed for efficiency and control at each stage.
Figure 1: Overall synthetic workflow for this compound.
Causality behind the chosen route:
-
Step 1: Knoevenagel Condensation: This classic reaction is a reliable method for forming the carbon-carbon double bond of the cinnamic acid precursor from commercially available starting materials, 3-cyanobenzaldehyde and malonic acid.
-
Step 2: Asymmetric Hydrogenation via Curtius Rearrangement: A modified Curtius rearrangement of the corresponding acyl azide derived from the cinnamic acid provides a pathway to the β-amino acid. The chirality is then introduced in a subsequent asymmetric hydrogenation step. A more direct approach involves the asymmetric hydrogenation of an enamide precursor, which can be synthesized from the corresponding ketone. For the purpose of this guide, we will focus on a route that has been shown to be effective for similar structures.
-
Step 3: Boc Protection: The final step involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in peptide synthesis and for improving the handling and solubility of amino acids in organic solvents.[4][5]
Experimental Protocols
Step 1: Synthesis of (E)-3-(3-Cyanophenyl)acrylic acid
This step involves the Knoevenagel condensation of 3-cyanobenzaldehyde with malonic acid.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Cyanobenzaldehyde | 131.13 | 13.1 g | 0.1 |
| Malonic Acid | 104.06 | 12.5 g | 0.12 |
| Piperidine | 85.15 | 0.85 g (1 mL) | 0.01 |
| Pyridine | 79.10 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask, add 3-cyanobenzaldehyde (13.1 g, 0.1 mol), malonic acid (12.5 g, 0.12 mol), and pyridine (100 mL).
-
Add piperidine (1 mL) to the mixture.
-
Heat the mixture to reflux for 4-5 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice (200 g) and concentrated hydrochloric acid (20 mL).
-
A solid precipitate will form. Filter the solid, wash with cold water, and dry under vacuum to yield (E)-3-(3-cyanophenyl)acrylic acid.
Step 2: Synthesis of (S)-3-Amino-4-(3-cyanophenyl)butanoic acid
This transformation is achieved via a modified Curtius rearrangement.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (E)-3-(3-Cyanophenyl)acrylic acid | 175.17 | 17.5 g | 0.1 |
| Oxalyl Chloride | 126.93 | 15.2 g (10.5 mL) | 0.12 |
| Sodium Azide (NaN₃) | 65.01 | 7.8 g | 0.12 |
| Dichloromethane (DCM) | 84.93 | 150 mL | - |
| Water | 18.02 | 100 mL | - |
Procedure:
-
Suspend (E)-3-(3-cyanophenyl)acrylic acid (17.5 g, 0.1 mol) in dry DCM (100 mL) in a 250 mL round-bottom flask.
-
Add a catalytic amount of dimethylformamide (DMF, 2-3 drops).
-
Slowly add oxalyl chloride (15.2 g, 0.12 mol) at 0 °C. Stir the mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.
-
Dissolve the crude acyl chloride in dry acetone (50 mL) and cool to 0 °C.
-
In a separate beaker, dissolve sodium azide (7.8 g, 0.12 mol) in water (30 mL) and add it dropwise to the acyl chloride solution, maintaining the temperature below 10 °C.
-
Stir the reaction mixture for 1 hour at 0 °C.
-
Extract the acyl azide with DCM. Dry the organic layer over anhydrous sodium sulfate and carefully concentrate under reduced pressure. Caution: Acyl azides can be explosive and should be handled with care.
-
Gently reflux the acyl azide in dry toluene (100 mL) for 2-3 hours to form the isocyanate.
-
Add water (50 mL) and continue to reflux for an additional 2 hours to hydrolyze the isocyanate to the amine.
-
The resulting racemic β-amino acid can then be resolved using a chiral resolving agent or subjected to asymmetric synthesis techniques to obtain the desired (S)-enantiomer. A more direct and highly recommended approach for achieving high enantioselectivity is through the asymmetric hydrogenation of a corresponding enamide, as detailed in the following section.
3.2a. Alternative & Recommended Step 2: Asymmetric Hydrogenation of an Enamide Precursor
This method provides high enantioselectivity through the use of a chiral catalyst.
Conceptual Workflow:
Figure 2: Workflow for the asymmetric hydrogenation approach.
Key Principle - Chiral Catalyst Action:
The mechanism of rhodium-catalyzed asymmetric hydrogenation of enamides involves the coordination of the prochiral enamide to the chiral rhodium-diphosphine catalyst, such as a Rh-(S,S)-Me-DuPhos complex.[6][7] The catalyst creates a chiral environment that directs the addition of hydrogen from a specific face of the double bond, leading to the formation of one enantiomer in excess. The oxidative addition of hydrogen to the rhodium center is often the turnover-limiting step.[6][7]
Protocol Outline:
-
Synthesis of the Enamide Precursor: The corresponding β-keto ester, derived from 3-cyanobenzaldehyde, is reacted with an amine source (e.g., acetamide) to form the enamide.
-
Asymmetric Hydrogenation: The enamide is then hydrogenated under a hydrogen atmosphere using a rhodium catalyst with a chiral ligand (e.g., (S,S)-Me-DuPhos). This reaction is typically carried out in a solvent like methanol or ethanol at elevated pressure. The choice of the (S,S) ligand directs the formation of the (S)-amino acid derivative.
-
Hydrolysis: The resulting chiral ester is hydrolyzed under basic conditions (e.g., with lithium hydroxide) to yield the carboxylic acid.
This method generally provides high enantiomeric excess (>95% e.e.) and is a preferred industrial route for chiral amines and amino acids.[8]
Step 3: Boc Protection of (S)-3-Amino-4-(3-cyanophenyl)butanoic acid
This protocol describes the protection of the amino group using di-tert-butyl dicarbonate ((Boc)₂O).[5][9][10]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (S)-3-Amino-4-(3-cyanophenyl)butanoic acid | 190.21 | 19.0 g | 0.1 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 24.0 g | 0.11 |
| Triethylamine (TEA) | 101.19 | 15.2 g (21 mL) | 0.15 |
| Dioxane | 88.11 | 100 mL | - |
| Water | 18.02 | 100 mL | - |
Procedure:
-
Dissolve (S)-3-Amino-4-(3-cyanophenyl)butanoic acid (19.0 g, 0.1 mol) and triethylamine (15.2 g, 0.15 mol) in a 1:1 mixture of dioxane and water (200 mL).[9]
-
Stir the solution at room temperature and add di-tert-butyl dicarbonate (24.0 g, 0.11 mol).
-
Continue stirring for 2-4 hours. The reaction mixture should become homogeneous.[9]
-
Dilute the mixture with water (150 mL).
-
Extract the aqueous mixture with ethyl acetate (2 x 100 mL) to remove any unreacted (Boc)₂O and byproducts.
-
Acidify the aqueous layer to a pH of 2-3 with a 5% citric acid solution.
-
Extract the product into ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification
The crude product can be purified by crystallization. A common method involves dissolving the crude material in a minimal amount of a hot solvent (e.g., ethyl acetate) and then adding a non-polar solvent (e.g., hexane) until turbidity is observed. Cooling the mixture will induce crystallization of the pure product.[11]
Data Summary and Expected Results
| Step | Product | Expected Yield | Purity (e.e.) | Key Analytical Techniques |
| 1 | (E)-3-(3-Cyanophenyl)acrylic acid | 85-95% | N/A | ¹H NMR, ¹³C NMR, IR |
| 2a | (S)-3-Amino-4-(3-cyanophenyl)butanoic acid | >80% | >95% | Chiral HPLC, ¹H NMR |
| 3 | This compound | 90-98% | >95% | ¹H NMR, ¹³C NMR, Mass Spec, Chiral HPLC |
Conclusion
The described synthetic route provides a reliable and efficient method for the preparation of enantiomerically enriched this compound. The key to achieving high stereoselectivity lies in the asymmetric hydrogenation step, which is a powerful tool in modern organic synthesis. The protocols provided herein are based on well-established chemical transformations and can be adapted for scale-up in a laboratory or industrial setting.
References
-
Landis, C. R., & Hilgraf, R. (2005). Large-Scale Computational Modeling of [Rh(DuPHOS)]+-Catalyzed Hydrogenation of Prochiral Enamides: Reaction Pathways and the Origin of Enantioselection. Journal of the American Chemical Society, 127(32), 11391–11401. [Link]
-
Imamoto, T., et al. (1998). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society, 120(8), 1635–1646. [Link]
-
Zhu, G., & Zhang, X. (1995). Asymmetric Rh-Catalyzed Hydrogenation of Enamides with a Chiral 1,4-Bisphosphine Bearing Diphenylphosphino Groups. The Journal of Organic Chemistry, 60(23), 7556–7557. [Link]
-
Feldman, K. S., & G. A. Krafft. (2008). Large-Scale Computational Modeling of [Rh(DuPHOS)]+-Catalyzed Hydrogenation of Prochiral Enamides: Reaction Pathways and the Origin of Enantioselection. ResearchGate. [Link]
-
Zhang, Z., et al. (1999). Highly Enantioselective Hydrogenation of Cyclic Enamides Catalyzed by a Rh-PennPhos Catalyst. The Journal of Organic Chemistry, 64(6), 1774–1775. [Link]
-
Lv, H., et al. (2018). Rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters with the assistance of a single hydrogen bond in a precise position. Chemical Science, 9(7), 1919–1924. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link]
-
MySkinRecipes. (n.d.). Boc-(R)-3-amino-4-(3-cyano-phenyl)-butyric acid. [Link]
- Google Patents. (2006). Process for preparing Boc protected amino acid by (Boc) O. CN1793110A.
-
Lv, H., et al. (2018). Rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters with the assistance of a single hydrogen bond in a precise position. RSC Publishing. [Link]
- Google Patents. (2021). Crystallization method of Boc-amino acid. CN112661672A.
-
Lv, H., et al. (2018). Rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters with the assistance of a single hydrogen bond in a precise position. PubMed. [Link]
-
Grehn, L., & Ragnarsson, U. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(34), 14212-14239. [Link]
-
Zhang, W., et al. (2021). Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. Nature Communications, 12(1), 5287. [Link]
-
Wang, Y., et al. (2022). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 13(1), 6953. [Link]
-
Zhu, C., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 143(9), 3312–3317. [Link]
Sources
- 1. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. BOC Protection and Deprotection [bzchemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 10. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 11. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
Application Notes and Protocols: Scale-up Synthesis of Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid
Introduction
Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid is a chiral building block of significant interest in pharmaceutical development, particularly in the synthesis of protease inhibitors and other bioactive molecules.[1] Its structure, featuring a stereocenter and a cyano-phenyl moiety, makes it a valuable component for creating complex organic molecules with high stereoselectivity.[1] The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for controlled deprotection and coupling in multi-step syntheses.[1][]
The successful transition from laboratory-scale synthesis to industrial production of such chiral molecules presents numerous challenges.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the key considerations and protocols for the scale-up synthesis of this compound. We will delve into synthetic strategies, process optimization, safety protocols, and analytical quality control, drawing upon established principles of asymmetric synthesis and process chemistry.
Synthetic Strategies for Chiral β-Amino Acids
The synthesis of chiral β-amino acids is a cornerstone of modern medicinal chemistry.[5] Several strategies can be employed, each with its own advantages and limitations for large-scale production.
Asymmetric Synthesis Approaches
Directly creating the desired enantiomer is often the most efficient route, avoiding wasteful resolution steps.[6] Key asymmetric methods include:
-
Catalytic Asymmetric Synthesis: This approach utilizes a small amount of a chiral catalyst to induce enantioselectivity.[6] Metal-catalyzed asymmetric hydrogenation and amination are prominent examples.[6] For the target molecule, an asymmetric Michael addition or a related conjugate addition would be a plausible route.[7]
-
Chiral Auxiliary-Mediated Synthesis: This method involves temporarily attaching a chiral auxiliary to a prochiral substrate to direct a diastereoselective reaction.[6] While effective, the cost and need to recycle the auxiliary can be drawbacks on a large scale.
-
Biocatalysis: The use of enzymes offers high enantioselectivity under mild, environmentally benign conditions.[8][9] Enzymes like transaminases or ammonia lyases could potentially be engineered for the synthesis of the target β-amino acid.
Resolution of Racemates
This "classical" approach involves synthesizing the racemic mixture of the amino acid and then separating the enantiomers. While seemingly less elegant, resolution can sometimes be the most practical and cost-effective method at an industrial scale. Common resolution techniques include:
-
Diastereomeric Salt Formation: Reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization.
-
Enzymatic Resolution: Using an enzyme that selectively acts on one enantiomer of the racemate.[7]
For the purpose of this guide, we will focus on a scalable asymmetric synthesis route, as it aligns with modern trends in green and efficient chemical manufacturing.[4]
Proposed Scale-up Synthetic Route
A plausible and scalable route to this compound involves an asymmetric conjugate addition of a nucleophile to a cinnamic acid derivative derived from 3-cyanobenzaldehyde.
Retrosynthetic Analysis
Sources
- 1. Boc-(R)-3-amino-4-(3-cyano-phenyl)-butyric acid [myskinrecipes.com]
- 3. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 4. The Future of Asymmetric Synthesis: Trends and Innovations” – Chiralpedia [chiralpedia.com]
- 5. A new method for the synthesis of β-amino acids [chemie.univie.ac.at]
- 6. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]
- 7. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid
Welcome to the technical support guide for the synthesis of Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid. This molecule is a critical chiral building block, notably used in the synthesis of pharmaceutical intermediates for protease inhibitors and other bioactive molecules.[1] Achieving high yield and enantiomeric purity can be challenging. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies, validated protocols, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this molecule, and where do yield losses typically occur?
A1: A prevalent strategy involves the asymmetric hydrogenation of a β-aminoacrylate or enamine precursor.[2][3] The most significant yield and purity challenges are concentrated in two areas:
-
The Asymmetric Hydrogenation Step: Achieving high enantioselectivity (>99% ee) and complete conversion is paramount. This step is highly sensitive to catalyst choice, substrate quality, solvent, pressure, and temperature.[4][5]
-
Purification and Isolation: The product can be challenging to crystallize, and losses often occur during workup and isolation, especially when removing stubborn impurities or separating enantiomers.[6]
Q2: My overall yield is below 50%. What are the first critical parameters I should investigate?
A2: A low overall yield often points to issues in the key stereochemistry-defining step. Begin by scrutinizing the asymmetric hydrogenation:
-
Catalyst Integrity: Ensure the chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine ligand like Josiphos) is active and has not been poisoned.[2][7]
-
Hydrogen Quality & Pressure: Use high-purity hydrogen and ensure the reaction vessel maintains a consistent pressure. Leaks or pressure drops can halt the reaction.
-
Substrate Purity: The enamine or β-keto ester precursor must be free of impurities that can act as catalyst poisons.
-
Reaction Conditions: Small deviations in temperature or solvent purity (especially water content) can drastically affect both yield and enantioselectivity.[4]
Q3: How can I confirm the chiral purity of my final product?
A3: Enantiomeric excess (ee) is a critical quality attribute. The most reliable method for determination is Chiral High-Performance Liquid Chromatography (HPLC) .[5] Several chiral stationary phases (CSPs) are effective for separating enantiomers of N-protected amino acids.[8] It is essential to develop a validated HPLC method to accurately quantify the desired (S)-enantiomer versus the undesired (R)-enantiomer.
Q4: I am observing significant byproduct formation. What are the likely side reactions?
A4: Common side reactions include:
-
Over-reduction: The cyano group can be reduced under harsh hydrogenation conditions.
-
Racemization: Basic or acidic conditions during workup can lead to partial racemization of the chiral center.
-
Dimerization/Oligomerization: Incomplete Boc protection can lead to side reactions involving the free amine.
-
Incomplete Hydrolysis: If starting from an ester precursor, incomplete saponification will result in a mixture of the acid and ester, complicating purification.
Troubleshooting Guide: From Low Conversion to Poor Selectivity
This section addresses specific experimental issues in a problem-cause-solution format.
Problem 1: Low or Stalled Conversion During Asymmetric Hydrogenation
| Potential Cause | Diagnostic Check | Recommended Solution |
| Catalyst Inactivation | Analyze a crude sample by HPLC/TLC. If starting material remains high after the expected reaction time, the catalyst is likely the issue. | 1. Use Fresh Catalyst: Prepare or purchase a fresh batch of the chiral catalyst. 2. Purify Substrate: Recrystallize or chromatograph the enamine precursor to remove potential poisons (e.g., sulfur or coordinating impurities). 3. Degas Solvents: Ensure solvents are thoroughly degassed with an inert gas (Argon or Nitrogen) to remove oxygen, which can deactivate many hydrogenation catalysts. |
| Insufficient Hydrogen Pressure | Monitor the pressure gauge on your hydrogenation apparatus. A steady drop may indicate a leak. | 1. Check for Leaks: Ensure all seals and connections on the reactor are secure. 2. Increase Pressure (Cautiously): Within the catalyst's stability limits, increasing H₂ pressure can improve reaction rates. Consult literature for optimal pressure ranges for your specific catalyst system.[7] |
| Poor Substrate Solubility | Observe the reaction mixture. If the substrate is not fully dissolved, the reaction will be slow and incomplete. | 1. Solvent Screening: Test alternative solvents or solvent mixtures (e.g., Methanol, Ethanol, THF, or combinations thereof). Methanol is often effective for these hydrogenations.[7] 2. Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) can improve both solubility and reaction rate, but monitor for any decrease in enantioselectivity. |
Problem 2: Low Enantiomeric Excess (ee)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Suboptimal Catalyst/Ligand | The observed ee is consistently low despite good conversion. | 1. Ligand Screening: The choice of chiral ligand is the most critical factor for enantioselectivity.[4] Screen a panel of well-established ligands (e.g., various Josiphos, BINAP, or PhanePhos derivatives). 2. In-situ Catalyst Formation: Consider forming the active catalyst in situ by reacting the metal precursor with the ligand immediately before adding the substrate.[6] |
| Incorrect Temperature or Pressure | Run small-scale experiments at different temperatures and pressures to map their effect on ee. | 1. Lower Temperature: Asymmetric hydrogenations often show higher enantioselectivity at lower temperatures (e.g., 0 °C to room temperature).[9] 2. Optimize Pressure: The relationship between pressure and ee can be complex. Systematically vary the pressure (e.g., 50, 100, 200 psig) to find the optimum. |
| Racemization During Workup | Analyze the crude reaction mixture's ee by chiral HPLC and compare it to the final, isolated product's ee. A significant drop indicates racemization. | 1. Avoid Harsh pH: During workup, avoid strong acids or bases. Use mild conditions, such as saturated aqueous sodium bicarbonate for neutralization. 2. Minimize Heat: Perform all workup and purification steps at or below room temperature. |
Problem 3: Difficulty with Boc-Protection Step
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Reaction | TLC or crude NMR shows a significant amount of starting amino acid. | 1. Use Aqueous Conditions: For amino acids, a biphasic system (e.g., THF/water or dioxane/water) with a base like sodium bicarbonate or sodium hydroxide is often highly effective.[10] 2. Increase Boc₂O Equivalents: Use 1.1 to 1.5 equivalents of Di-tert-butyl dicarbonate (Boc₂O). |
| Formation of Di-Boc Product | Mass spectrometry or NMR indicates the presence of a species with two Boc groups on the nitrogen. | 1. Controlled Stoichiometry: Avoid a large excess of Boc₂O. 2. Avoid DMAP if Possible: While DMAP can catalyze the reaction, it can also promote the formation of the di-protected product.[11] If catalysis is needed, use it in substoichiometric amounts (0.05-0.1 eq). |
Visualized Workflow and Methodologies
General Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues.
Caption: A systematic workflow for troubleshooting low yield.
Optimized Protocol: Asymmetric Hydrogenation of Enamine Ester Precursor
This protocol assumes the starting material is the ethyl ester of (Z)-3-(Boc-amino)-4-(3-cyanophenyl)but-2-enoic acid.
Materials:
-
Enamine Ester Precursor: 1.0 eq
-
[Rh(COD)₂]BF₄: 0.005 eq (0.5 mol%)
-
(R,S)-tBu-Josiphos Ligand: 0.0055 eq (0.55 mol%)
-
Hydrogen (H₂): High purity grade
-
Methanol (MeOH): Anhydrous, degassed
Procedure:
-
Catalyst Preparation: In a glovebox, charge a pressure reactor vessel with [Rh(COD)₂]BF₄ and the Josiphos ligand. Add a portion of the degassed methanol and stir for 20-30 minutes to allow for catalyst pre-formation.
-
Reaction Setup: Add the enamine ester precursor, followed by the remaining degassed methanol to achieve a final concentration of ~0.2-0.4 M.
-
Hydrogenation: Seal the reactor. Purge the headspace with argon or nitrogen (3x), followed by purging with hydrogen (3x).
-
Pressurize: Pressurize the reactor to 100-150 psig with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at 30-40°C. Monitor the reaction progress by taking aliquots (carefully depressurizing and purging each time) and analyzing via HPLC for substrate conversion. Typical reaction times are 12-24 hours.
-
Workup: Once conversion is >99%, carefully vent the reactor and purge with nitrogen. Concentrate the reaction mixture in vacuo. The resulting crude Boc-protected amino ester can be taken to the next step (saponification).
Optimized Protocol: Saponification and Isolation
Materials:
-
Crude this compound ethyl ester
-
Tetrahydrofuran (THF)
-
Lithium Hydroxide (LiOH) solution (1 M in water)
-
Hydrochloric Acid (HCl, 1 M)
-
Ethyl Acetate or Methyl tert-butyl ether (MTBE)
Procedure:
-
Saponification: Dissolve the crude ester in THF. Cool the solution to 0-5°C in an ice bath. Add 1.5 equivalents of 1 M LiOH solution dropwise, maintaining the internal temperature below 10°C.
-
Monitoring: Stir at room temperature and monitor the reaction by TLC or HPLC until all starting ester is consumed.
-
Workup:
-
Reduce the volume of THF in vacuo.
-
Add water and wash with a non-polar organic solvent (e.g., hexane or MTBE) to remove organic-soluble impurities.
-
Cool the aqueous layer to 0-5°C and slowly acidify with 1 M HCl to a pH of 3-4. The product should precipitate as a white solid.
-
-
Isolation:
-
Extract the acidified aqueous layer 3 times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: The crude product can often be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane or toluene). Recrystallization can also serve to upgrade the enantiomeric excess.[6]
References
-
Goodman, C. G., Do, D. T., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Letters, 15(10), 2446–2449. Available from: [Link]
-
Cardillo, G., & Tolomelli, A. (2002). Efficient synthesis of enantiomerically pure beta2-amino acids via chiral isoxazolidinones. The Journal of Organic Chemistry, 67(15), 5267–5270. Available from: [Link]
-
Tang, W., Wu, S., & Zhang, X. (2004). Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines. Journal of the American Chemical Society, 126(32), 9918–9919. Available from: [Link]
-
Kubryk, M., & Hansen, K. B. (2006). Application of the asymmetric hydrogenation of enamines to the preparation of a beta-amino acid pharmacophore. Tetrahedron: Asymmetry, 17(2), 205-209. Available from: [Link]
-
Li, C., et al. (2023). Asymmetric Hydrogenation of α-Amino Esters into Optically Active β-Amino Alcohols through Dynamic Kinetic Resolution Catalyzed by Ruthenabicyclic Complexes. Organic Letters, 25(13), 2355–2360. Available from: [Link]
-
Wang, H., et al. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 14(1), 4859. Available from: [Link]
- Google Patents. (2014). Process for the preparation of sitagliptin and intermediate compounds. (WO2014023930A1).
-
Autechem. (2023). The Synthesis of Sitagliptin: Understanding the Key Intermediate Role. Available from: [Link]
-
AAPPTec. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Available from: [Link]
-
Chromatography Today. (2018). Chiral Amino Acid and Peptide Separations – the Next Generation. Available from: [Link]
-
Štefane, B., & Požgan, F. (2020). Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities. ACS Omega, 5(10), 5158–5166. Available from: [Link]
-
Albright, S. (2023). Novel Strategies for the Synthesis of β-Amino Acids and Their Derivatives. University of Illinois Urbana-Champaign. Available from: [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Available from: [Link]
-
Lee, S., et al. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. Polymers, 14(6), 1205. Available from: [Link]
-
Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp. Available from: [Link]
-
Wang, H., et al. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 14(1), 4859. Available from: [Link]
-
Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1687-1700. Available from: [Link]
-
Xiamen Equation Chemical Co., Ltd. This compound. Available from: [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14937-14953. Available from: [Link]
-
Hansen, K. B., et al. (2009). Highly Efficient Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798–8804. Available from: [Link]
-
MySkinRecipes. Boc-(R)-3-amino-4-(3-cyano-phenyl)-butyric acid. Available from: [Link]
-
Lee, S., et al. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ResearchGate. Available from: [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. ResearchGate. Available from: [Link]
-
Smith, A. B., et al. (2012). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters, 14(17), 4438–4441. Available from: [Link]
- Google Patents. (2010). Preparation method for 4-amino-3-phenylbutyric acid. (CN102115450A).
- Google Patents. (2021). Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid. (CN112500316A).
-
Ningbo Inno Pharmchem Co., Ltd. (2023). Fmoc-(R)-3-Amino-4-(4-cyanophenyl)butyric Acid: A Key Building Block for Peptide Synthesis and Drug Discovery. Available from: [Link]
Sources
- 1. Boc-(R)-3-amino-4-(3-cyano-phenyl)-butyric acid [myskinrecipes.com]
- 2. Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. ethz.ch [ethz.ch]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Asymmetric Hydrogenation of α-Amino Esters into Optically Active β-Amino Alcohols through Dynamic Kinetic Resolution Catalyzed by Ruthenabicyclic Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid
Welcome to the technical support center for the synthesis and optimization of Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical chiral building block. As a key intermediate in the synthesis of various pharmaceutical agents, including protease inhibitors, ensuring a high-yield, high-purity synthesis is paramount.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to help you navigate the challenges of its synthesis.
Part 1: General Synthesis and Mechanistic Overview
The target molecule, this compound, is synthesized by protecting the primary amine of its corresponding free amino acid with a tert-butyloxycarbonyl (Boc) group. This is a standard but crucial step in multi-step organic synthesis and peptide chemistry.[3] The Boc group serves as a temporary shield for the nucleophilic amine, preventing it from engaging in unwanted side reactions during subsequent synthetic transformations.[4]
The most common method for introducing the Boc group is via reaction with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) in the presence of a suitable base.[5][6]
Reaction Mechanism:
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amino acid attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[7] A base is employed to deprotonate the amine, increasing its nucleophilicity and facilitating the reaction.[7] The unstable intermediate then collapses, releasing the Boc-protected amine, carbon dioxide, and tert-butanol as byproducts.
Caption: General mechanism of amine protection using Boc anhydride.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of this compound.
Q1: Why is the Boc protecting group preferred for this synthesis? A1: The tert-butyloxycarbonyl (Boc) group is highly effective due to its stability under a wide range of conditions, including basic, hydrogenolysis, and many nucleophilic reagents.[] Crucially, it is labile under acidic conditions, allowing for its selective and straightforward removal with acids like trifluoroacetic acid (TFA) or HCl in dioxane, which often does not disturb other sensitive functional groups.[4][] Boc-protected amino acids are also typically stable, crystalline solids that can be stored for long periods without decomposition.[][9]
Q2: What is the role of the base in the reaction? A2: The base, typically an amine like triethylamine (TEA) or an inorganic base like sodium bicarbonate, plays a dual role.[6][10] Primarily, it deprotonates the ammonium salt of the amino acid (if starting from that form) and increases the nucleophilicity of the free amine, making it a more effective nucleophile to attack the Boc anhydride.[7] It also neutralizes the acidic byproducts formed during the reaction.
Q3: Which solvent system is optimal? A3: The choice of solvent depends on the solubility of the starting amino acid. Biphasic systems or mixtures of an organic solvent and water are very common.[6] A popular and effective system is a 1:1 mixture of dioxane and water or acetone and water.[10][11] This ensures that both the amino acid (often water-soluble) and the Boc anhydride (organic-soluble) are in the same phase to react efficiently.
Q4: How can I monitor the reaction's progress? A4: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted on a TLC plate and eluted with an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol). The starting amino acid can be visualized with ninhydrin stain (which reacts with primary amines to produce a purple spot), while the Boc-protected product will not react with ninhydrin but can be visualized under UV light or with other stains like potassium permanganate. The reaction is complete when the ninhydrin-positive spot corresponding to the starting material has disappeared.
Q5: The product is an oil and difficult to handle. What can I do? A5: It is not uncommon for purified Boc-amino acids to be oils or amorphous solids. If a solid product is required for easier handling and storage, it can often be converted to its dicyclohexylamine (DCHA) salt.[11] This is achieved by dissolving the oily product in a non-polar solvent like ether and adding one equivalent of dicyclohexylamine, which typically causes the salt to precipitate as a stable, filterable solid.[11] Alternatively, crystallization using a seed crystal in a suitable non-polar solvent can be attempted.[9]
Part 3: Troubleshooting Guide
Encountering issues during synthesis is common. This guide provides a systematic approach to diagnosing and resolving potential problems.
Caption: A logical workflow for troubleshooting common synthesis issues.
Table 1: Troubleshooting Summary
| Symptom | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low Conversion / No Reaction | 1. Inactive Boc anhydride (hydrolyzed over time).2. Insufficient base or incorrect pH.3. Poor solubility of starting material.4. Low reaction temperature. | 1. Use a fresh bottle of Boc₂O or test a small scale reaction.2. Ensure a base is used in sufficient quantity (see Table 2); check pH of aqueous layer is ~9.3. Change the co-solvent (e.g., THF, acetonitrile, acetone) to improve solubility.[6]4. Allow the reaction to warm to room temperature and stir for a longer duration. |
| Formation of Multiple Products | 1. Di-Boc protection (formation of Boc₂-N-R).2. Racemization at the chiral center.3. Side reaction with the cyano group. | 1. Use only a slight excess of Boc₂O (1.05-1.1 equivalents).2. Avoid excessively high temperatures or prolonged exposure to strong base. Maintain temperature at or below room temperature.3. Use mild basic conditions (e.g., NaHCO₃ instead of NaOH) to minimize risk of nitrile hydrolysis. |
| Difficult Product Isolation | 1. Emulsion formation during aqueous workup.2. Product is soluble in the aqueous layer.3. Co-elution of impurities during chromatography. | 1. Add saturated NaCl solution (brine) to the separatory funnel to break the emulsion.2. Ensure the aqueous layer is acidified sufficiently (pH ~2-3) to protonate the carboxylic acid, making it more soluble in the organic layer.[11] Perform multiple extractions (3-4 times) with ethyl acetate.[10]3. Adjust the polarity of the chromatography eluent; consider a different solvent system. |
| Product is a Persistent Oil | 1. Product is amorphous by nature.2. Residual solvent trapped in the product. | 1. Convert the product to its dicyclohexylamine (DCHA) salt for a stable, crystalline solid.[11]2. Dry the product under high vacuum for an extended period. Co-evaporation with a solvent like toluene can help remove residual water or ethyl acetate. |
Part 4: Optimized Protocol and Key Parameters
This section provides a detailed, step-by-step protocol for the synthesis of this compound, along with a table of optimized reaction parameters.
Experimental Protocol: Boc Protection
Caption: Step-by-step experimental workflow for Boc protection.
Materials:
-
(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
5% w/v Citric Acid Solution or 1M HCl
-
Saturated Sodium Chloride (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve (S)-3-Amino-4-(3-cyano-phenyl)-butyric acid (1.0 equiv.) in a 1:1 mixture of 1,4-dioxane and water.[11]
-
Basification: Add triethylamine (1.5 equiv.) to the solution and stir until all solids are dissolved.[11] The mixture should become homogeneous.
-
Reagent Addition: Cool the flask in an ice bath to 0°C. Separately, dissolve di-tert-butyl dicarbonate (1.1 equiv.) in a small amount of dioxane. Add the Boc₂O solution dropwise to the stirring amino acid solution over 15-20 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction's completion by TLC as described in the FAQ section.
-
Solvent Removal: Once the reaction is complete, remove the dioxane under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Dilute the remaining aqueous solution with water. Wash the aqueous layer twice with ethyl acetate to remove unreacted Boc₂O and other non-polar byproducts. Discard the organic layers.[11]
-
Acidification & Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a 5% citric acid solution.[11] A white precipitate may form. Immediately extract the product into ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by flash column chromatography or by recrystallization from an ethyl acetate/hexane mixture.[11]
Table 2: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale & Justification |
|---|---|---|
| Stoichiometry (Amine) | 1.0 equivalent | The limiting reagent of the reaction. |
| Stoichiometry (Boc₂O) | 1.05 - 1.1 equivalents | A slight excess ensures complete conversion of the amine without promoting di-protection. |
| Stoichiometry (Base) | 1.5 - 2.0 equivalents | Ensures the amine is fully deprotonated and neutralizes acidic byproducts.[10][11] |
| Solvent System | Dioxane/Water (1:1 v/v) | Provides a homogeneous medium for both the polar amino acid and non-polar Boc anhydride.[11] |
| Temperature | 0°C to Room Temperature | Initial cooling controls the exothermic reaction, while warming to RT ensures a reasonable reaction rate without causing degradation. |
| Reaction Time | 4 - 12 hours | Typically sufficient for full conversion; should always be confirmed by TLC monitoring. |
| Workup pH (Acidification) | pH 2-3 | Ensures the carboxylic acid is fully protonated, maximizing its solubility in the organic extraction solvent and minimizing product loss.[11] |
References
- BenchChem. (n.d.). The Role of the tert-Butyloxycarbonyl (Boc) Protecting Group in Peptide Synthesis: A Technical Guide.
- BenchChem. (n.d.). The Role of the Boc Protecting Group in Peptide Synthesis: An In-depth Technical Guide.
- Fields, G. B. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80.
- Unknown Author. (n.d.). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts.
- Lecourt, T., et al. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1680-1694.
- Wang, F., et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration.
- Wang, F., et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2)
- Davies, S. G., et al. (n.d.). Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolates. Journal of the Chemical Society, Perkin Transactions 1.
- LibreTexts Chemistry. (2024). Peptide Synthesis.
- BenchChem. (n.d.). The Chemistry of the Boc Protecting Group.
- AAPPTec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Google Patents. (2021). Crystallization method of Boc-amino acid. (CN112661672A).
- BOC Sciences. (n.d.). BOC-amino acids.
- MySkinRecipes. (n.d.). Boc-(R)-3-amino-4-(3-cyano-phenyl)-butyric acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Chiral Intermediates in Modern Drug Development: A Focus on (3R)-3-Amino-4-phenylbutanoic Acid Hydrochloride.
- Google Patents. (2006). Process for preparing Boc protected amino acid by (Boc) O. (CN1793110A).
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
Sources
- 1. Boc-(R)-3-amino-4-(3-cyano-phenyl)-butyric acid [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. biosynth.com [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
- 9. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 10. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 11. peptide.com [peptide.com]
Technical Support Center: Purification of Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid
Prepared by: Senior Application Scientist
Welcome to the technical support guide for the purification of Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid (CAS No. 270065-86-6). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this critical pharmaceutical intermediate.[1][2][3] This guide synthesizes established chemical principles with practical, field-proven troubleshooting strategies to ensure you achieve the desired purity and yield for your downstream applications.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. Each answer provides a diagnosis of the potential cause and a detailed, actionable protocol for resolution.
Q1: My final product is a persistent oil or thick syrup, not the expected solid. How can I induce crystallization?
A1: Rationale & Causality
The oily nature of many Boc-protected amino acids is a frequent challenge.[4] This can be attributed to several factors:
-
Residual Solvents: Trace amounts of reaction or extraction solvents (e.g., ethyl acetate, dichloromethane) can act as plasticizers, preventing the formation of a crystalline lattice.[5]
-
Hygroscopic Nature: The compound may have absorbed atmospheric moisture, resulting in a viscous oil.[4][5]
-
Process-Related Impurities: The presence of unreacted starting materials or byproducts can inhibit crystallization.[4][5]
Troubleshooting Protocol:
-
Rigorous Solvent Removal: Initially, ensure all volatile solvents are removed by drying the oil under high vacuum (preferably <1 mmHg) at a slightly elevated temperature (e.g., 30-40°C) for several hours.[5] This is the most critical first step.
-
Induce Crystallization via Pulping/Trituration: If the product remains oily, pulping in a non-polar solvent is highly effective.
-
Add a weak polar or non-polar solvent in which the product is poorly soluble, such as n-hexane, diethyl ether, or a mixture thereof.[6][7] A common starting point is to use 5-10 times the volume of solvent relative to the weight of the oil.[7]
-
Using a spatula or glass rod, vigorously scratch the inside of the flask below the solvent level. This creates nucleation sites for crystal growth.
-
Stir the resulting slurry at room temperature for 2-4 hours.[7] The oil should gradually transform into a white or off-white solid.
-
Collect the solid by filtration, wash with a small amount of the cold non-polar solvent, and dry under vacuum.[6][7]
-
-
Seeding: If a small amount of crystalline material is available from a previous batch, add a single seed crystal to the oil (after rigorous solvent removal).[6][7] This provides a template for crystal lattice formation. Let it stand at room temperature or in a refrigerator. Once solidification begins, you can proceed with the pulping step above to complete the process.[6]
Q2: My HPLC analysis shows a persistent impurity at ~0.5-1.5%. What is its likely identity and how can it be removed?
A2: Rationale & Causality
Persistent impurities in Boc-amino acid preparations typically arise from the starting materials or side reactions during the protection step.[8][9] Given the standard synthesis involves reacting the free amino acid with di-tert-butyl dicarbonate ((Boc)₂O), the most common impurities are:
-
Unreacted Starting Material: (S)-3-Amino-4-(3-cyano-phenyl)-butyric acid.
-
Condensation Byproducts: Impurities formed from side reactions, which can be difficult to remove due to similar polarity.[10]
-
Diastereomers: Racemization during the synthesis can introduce the (R)-enantiomer, which is often inseparable by standard chromatography.[11]
Troubleshooting Protocol:
-
Purification by Recrystallization: This is the most effective method for removing impurities with different solubility profiles.
-
Solvent Selection: Identify a suitable solvent system. A good starting point is a binary mixture, such as ethyl acetate/hexane or isopropanol/water. The goal is to find a system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while the impurity remains in solution.
-
Procedure: Dissolve the crude material in the minimum amount of the hot solvent (or the more polar solvent of the binary pair). Slowly add the anti-solvent (the less polar solvent) until turbidity persists. Re-heat to obtain a clear solution, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
-
Collect the crystals by filtration, wash with a small volume of cold anti-solvent, and dry.
-
-
Flash Column Chromatography: If recrystallization is ineffective, chromatography is the next step.
-
Stationary Phase: Standard silica gel is typically effective.
-
Mobile Phase: A gradient of ethyl acetate in hexane is a common starting point. To improve the separation of acidic compounds, adding a small amount of acetic acid (0.5-1%) to the mobile phase can sharpen peaks and improve resolution.
-
Execution: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane. Load it onto the column and elute with the solvent gradient, collecting fractions and analyzing them by TLC or HPLC to pool the pure product.
-
-
Chiral Purity Assessment: To check for the presence of the unwanted (R)-enantiomer, analysis by chiral HPLC is mandatory.[12][13][14] Standard HPLC will not separate enantiomers. If a diastereomeric impurity is detected, purification will require specialized chiral chromatography, which often utilizes columns with a chiral stationary phase (CSP) like those based on crown ethers or polysaccharide derivatives.[12][13][15]
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for routine purity and identity confirmation?
A1: A comprehensive analysis should include a combination of techniques to confirm structure, identity, and purity.[]
-
High-Performance Liquid Chromatography (HPLC): This is the primary tool for assessing chemical purity. A standard reversed-phase C18 column with a mobile phase of acetonitrile/water (often with 0.1% trifluoroacetic acid or formic acid) is typically used to quantify the main component and any related substance impurities.[8][17]
-
Chiral HPLC: Essential for determining enantiomeric purity and ensuring the stereochemical integrity of the (S)-enantiomer.[]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule, ensuring all expected protons and carbons are present and in the correct chemical environment.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound.[]
Q2: What are the optimal storage conditions for the purified this compound?
A2: Based on standard practices for protected amino acids and supplier recommendations, the purified product should be stored in a tightly sealed container at 2-8°C.[1][20] It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) and protected from light to prevent long-term degradation.
Q3: During the work-up of the Boc-protection reaction, what are the critical steps to ensure a clean crude product before final purification?
A3: A well-executed work-up is crucial for minimizing the purification burden.
-
Removal of (Boc)₂O Byproducts: After the reaction, the mixture is typically diluted with water. It is important to perform an extraction with a non-polar solvent like ether or hexane before acidifying the aqueous layer.[21][22] This removes the neutral oxime byproduct (if using BOC-ON) or other neutral byproducts from (Boc)₂O.[21][22]
-
Acidification and Extraction: The aqueous layer, containing the sodium or potassium salt of your product, should then be cooled in an ice bath and carefully acidified (e.g., with citric acid or dilute HCl) to a pH of ~3.[6][21] The protonated product will often precipitate or can be immediately extracted into an organic solvent like ethyl acetate.[21] Performing this step cold minimizes potential degradation.
-
Brine Wash: Washing the combined organic extracts with a saturated sodium chloride solution (brine) helps to remove residual water and some water-soluble impurities.
Data & Workflow Visualization
Troubleshooting Summary Table
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Oily Product | Residual solvent; Absorbed moisture; Impurities | Dry under high vacuum; Triturate with hexane/ether; Seeding |
| Low Yield | Incomplete reaction; Side-product formation; Loss during work-up | Optimize reaction pH/time; Careful extraction & phase separation |
| Persistent Impurity | Unreacted starting material; Byproducts; Racemization | Recrystallization; Flash column chromatography; Chiral HPLC analysis |
| Broad Peaks in HPLC | Column degradation; Improper mobile phase pH; Buffer precipitation | Use fresh mobile phase; Ensure pH is within column limits; Check buffer solubility |
General Purification Workflow
The following diagram illustrates a standard workflow for the purification of this compound from a crude reaction mixture.
Caption: Purification workflow for this compound.
References
- A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC. Benchchem.
-
Hare, P. E., & Gil-Av, E. (1979). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. Science, 204(4398), 1226–1228. Available at: [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. (2016). Chromatography Today. Available at: [Link]
-
Crystallization method of Boc-amino acid. (Patent). Eureka | Patsnap. Available at: [Link]
-
Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available at: [Link]
- CN112661672A - Crystallization method of Boc-amino acid. Google Patents.
-
Recent Advances in Chiral Analysis of Proteins and Peptides. (2020). MDPI. Available at: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Available at: [Link]
- Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.
- What are the key steps in the purification of pharmaceutical intermediates? (2025). Blog.
-
How to get (or crystallize) solid amino acids derivatives and peptides? (2014). ResearchGate. Available at: [Link]
-
Troubleshooting. The Pharma Master. Available at: [Link]
-
Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? (2022). ResearchGate. Available at: [Link]
-
Resolving API Impurity Issues in Drug Development. (2025). Pharmaguideline. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. (2020). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). Available at: [Link]
- CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid. Google Patents.
-
Boc-(R)-3-amino-4-(3-cyano-phenyl)-butyric acid. MySkinRecipes. Available at: [Link]
-
What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ? (2018). ResearchGate. Available at: [Link]
-
6 peptide impurities that appear during the synthesis & storage of peptides. (2023). MolecularCloud. Available at: [Link]
-
What is the usual nature of impurities in synthetic peptides? (2015). ResearchGate. Available at: [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores. Available at: [Link]
-
Troubleshooting Guide. Phenomenex. Available at: [Link]
-
This compound. XIAMEN EQUATION CHEMICAL CO.,LTD. Available at: [Link]
-
Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyricacid. Cusabio. Available at: [Link]
-
Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid. PubChem. Available at: [Link]
-
Boc-R-3-amino-4-(4-tert-butylphenyl)-butyric acid. Sigma-Aldrich. Available at: [Link]
- Buying Boc-(S)-3-Amino-4-(4-cyanophenyl)butyric Acid: Purity & Sourcing Guide.
- CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid. Google Patents.
-
Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate. (2025). PMC - NIH. Available at: [Link]
Sources
- 1. Boc-(R)-3-amino-4-(3-cyano-phenyl)-butyric acid [myskinrecipes.com]
- 2. This compound, CasNo.270065-86-6 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 3. equationchemical.com [equationchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 8. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents [patents.google.com]
- 11. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. mdpi.com [mdpi.com]
- 15. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 17. benchchem.com [benchchem.com]
- 20. cusabio.com [cusabio.com]
- 21. peptide.com [peptide.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Managing Diketopiperazine Formation in Dipeptides with Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with dipeptides incorporating Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid and encountering challenges with diketopiperazine (DKP) formation. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a significant problem in dipeptide synthesis?
A1: Diketopiperazine (DKP) formation is an intramolecular cyclization reaction that occurs at the dipeptide stage of solid-phase peptide synthesis (SPPS). The deprotected N-terminal amine of the first amino acid attacks the ester linkage of the second amino acid to the resin, forming a stable six-membered cyclic dipeptide. This results in the cleavage of the dipeptide from the resin, leading to a significant reduction in the yield of the desired full-length peptide and the generation of a major impurity that can be difficult to remove during purification.
Q2: How does the use of a Boc-protecting group on "(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid" influence DKP formation compared to an Fmoc-protecting group?
A2: The Boc (tert-butyloxycarbonyl) protection strategy inherently offers a significant advantage in minimizing DKP formation compared to the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. In Boc-based synthesis, the deprotection step is carried out under acidic conditions, typically with trifluoroacetic acid (TFA). This leaves the newly exposed N-terminal amine in a protonated state (R-NH₃⁺), rendering it non-nucleophilic and thus incapable of initiating the intramolecular attack that leads to DKP formation. The cyclization can only occur after the subsequent neutralization step, which deprotonates the amine. In contrast, Fmoc deprotection is performed under basic conditions (e.g., with piperidine), which directly yields a free, nucleophilic amine that is prone to cyclization.
Q3: What is the mechanistic basis for DKP formation?
A3: The mechanism for DKP formation is a classic example of an intramolecular nucleophilic acyl substitution. After the N-terminal protecting group of the dipeptide-resin is removed, the resulting free amine acts as a nucleophile. It attacks the carbonyl carbon of the ester linkage between the C-terminal amino acid and the solid support. This forms a tetrahedral intermediate which then collapses, cleaving the dipeptide from the resin as the stable, cyclic diketopiperazine.
Q4: Are dipeptides containing "this compound" particularly susceptible to DKP formation?
A4: The susceptibility to DKP formation is sequence-dependent. While proline and glycine are known to significantly increase the rate of DKP formation, the structural features of "this compound" suggest a moderate to low risk. As a β-amino acid, the resulting cyclic product would be a seven-membered ring, which is generally less kinetically and thermodynamically favored than the six-membered ring formed from α-amino acids. However, the flexibility of the butyric acid backbone could still allow for cyclization. The bulky 3-cyano-phenyl group may introduce some steric hindrance that could potentially slow down the cyclization process.
Troubleshooting Guide
Problem 1: Low yield of the target peptide with a significant amount of a low molecular weight byproduct.
-
Question: My final peptide yield is drastically lower than expected, and HPLC/MS analysis shows a major peak corresponding to the mass of the cyclic dipeptide. What is the most likely cause and the immediate solution?
-
Answer: This is a classic sign of significant DKP formation. The most effective immediate countermeasure in Boc-SPPS is to minimize the time the N-terminal amine is in its free, nucleophilic state.
-
Primary Recommendation: Implement an in situ neutralization protocol. Instead of a separate neutralization step after TFA deprotection, combine the neutralization and coupling steps. The activated Boc-amino acid and a hindered base (like DIEA) are added to the TFA salt of the peptide-resin. This ensures that the incoming activated amino acid acylates the N-terminal amine as soon as it is deprotonated, outcompeting the intramolecular cyclization.
-
Problem 2: Inconsistent results, with DKP formation varying between synthesis runs.
-
Question: I am getting variable levels of DKP formation even when running the same synthesis protocol. What factors could be contributing to this inconsistency?
-
Answer: Inconsistency often points to subtle variations in manual operations or reagent quality.
-
Time between steps: The duration between the neutralization of the N-terminal amine and the addition of the next activated amino acid is critical. Even a few extra minutes of the free amine being exposed can significantly increase DKP formation. Standardize the timing of your washing and coupling steps.
-
Moisture: Ensure all solvents and reagents are anhydrous. Water can affect the efficiency of coupling reagents and potentially influence the basicity of the microenvironment on the resin.
-
Reagent Quality: Use fresh, high-quality coupling reagents and solvents. Degradation of coupling reagents can lead to slower acylation, giving more time for the DKP side reaction to occur.
-
Problem 3: DKP formation persists even with in situ neutralization.
-
Question: I've implemented an in situ neutralization protocol, but I'm still observing an unacceptable level of DKP formation. What are my next steps?
-
Answer: If in situ neutralization is not sufficient, more robust strategies are necessary.
-
Couple a Pre-formed Dipeptide: The most definitive way to avoid DKP formation at the dipeptide stage is to bypass it altogether. Synthesize the dipeptide of "this compound" and the second amino acid in solution phase. After purification, couple this pre-formed dipeptide to the resin. This eliminates the vulnerable dipeptide-resin intermediate.
-
Utilize a Sterically Hindered Resin: Switching to a 2-chlorotrityl chloride (2-CTC) resin can effectively suppress DKP formation. The bulky nature of the 2-chlorotrityl linker sterically hinders the N-terminal amine from approaching the ester linkage to the resin, thus disfavoring the intramolecular cyclization.
-
Experimental Protocols & Data
Protocol 1: Standard Boc-SPPS Cycle (Prone to DKP Formation)
-
Deprotection: Treat the amino acid-resin with 50% TFA in Dichloromethane (DCM) for 20-30 minutes.
-
Washing: Wash the resin with DCM (3x), Isopropanol (1x), and DMF (3x).
-
Neutralization: Treat the resin with 10% Diisopropylethylamine (DIEA) in DMF for 5-10 minutes.
-
Washing: Wash the resin with DMF (3x).
-
Coupling: Add the pre-activated next Boc-amino acid (e.g., using HBTU/DIEA) and allow to react for 1-2 hours.
-
Washing: Wash the resin with DMF (3x)
Aspartimide formation in peptides containing "Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid" analogs
Topic: Aspartimide Formation in Peptides and the Role of "Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid" Analogs
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction
Welcome to the technical support guide for navigating one of the most persistent challenges in solid-phase peptide synthesis (SPPS): aspartimide formation. This side reaction can lead to significant impurities, challenging purification processes, and compromised final yields.[1][2]
This guide is structured to provide both a direct answer regarding the susceptibility of specific β-amino acid analogs to this reaction and a comprehensive troubleshooting resource for sequences that do contain the problematic aspartic acid residue. We will delve into the underlying mechanisms, detection methods, and field-proven preventative strategies to ensure the integrity of your synthetic peptides.
Part 1: Analyzing the Specific Analog "this compound"
Q1: Is aspartimide formation a risk when using this compound in my peptide sequence?
A1: No, classical aspartimide formation is not a relevant side reaction for this specific amino acid analog.
To understand why, we must first examine the mechanism of this reaction. Aspartimide formation is an intramolecular cyclization that requires a specific structural motif: an aspartic acid (Asp) residue .[3][4] The reaction is initiated by the deprotonation of the backbone amide nitrogen of the amino acid immediately following the Asp residue (the Asp+1 position). This deprotonated nitrogen then acts as a nucleophile, attacking the carbonyl carbon of the Asp side-chain's β-carboxyl group to form a five-membered succinimide ring, known as an aspartimide.[3][5]
The key structural feature required for this reaction is the side-chain carboxylic acid of the aspartic acid residue.
Your specified analog, this compound, is a β-amino acid and, critically, lacks a side-chain carboxylic acid . Its side chain consists of a methylene group attached to a 3-cyanophenyl moiety. Without the side-chain carboxyl group, the necessary intramolecular attack cannot occur. Therefore, peptides incorporating this specific building block are not susceptible to this particular side reaction.
Part 2: General Troubleshooting Guide for Aspartimide Formation
While your specific analog is safe, aspartimide formation remains a critical issue for many peptide sequences. This section serves as a comprehensive guide for diagnosing and mitigating this problem in peptides containing Asp residues.
Frequently Asked Questions (FAQs)
Q2: What exactly is aspartimide formation, and why is it so problematic?
A2: As described above, it is a base-catalyzed intramolecular cyclization of an Asp residue.[3][4] This side reaction is highly problematic for several reasons:
-
Mass-Neutral Impurities: The initial aspartimide intermediate can be hydrolyzed back to an aspartyl peptide, but this process is not perfectly selective. It produces a mixture of the correct α-aspartyl peptide and a rearranged β-aspartyl (isoaspartyl) peptide. These products have the exact same mass, making them difficult to detect by mass spectrometry alone.[6]
-
Difficult Purification: The desired α-peptide and the undesired β-peptide isomer often have very similar chromatographic properties, making their separation by HPLC extremely challenging or impossible.[6]
-
Racemization: The aspartimide intermediate is chirally unstable and can lead to racemization at the α-carbon of the Asp residue, generating D-Asp-containing impurities that are also difficult to separate.
-
Chain Termination: In some cases, the aspartimide intermediate can react with the N-terminal amine of the same peptide chain, leading to the formation of piperazine-2,5-diones (diketopiperazines) and terminating the synthesis.[7][8]
Q3: Which peptide sequences are most susceptible to aspartimide formation?
A3: The propensity for aspartimide formation is highly dependent on the amino acid residue at the Asp+1 position. Sequences where the Asp residue is followed by a small, flexible, or unhindered amino acid are most at risk.[3] The most common problematic motifs include:
-
Asp-Gly: This is the most susceptible sequence due to the lack of steric hindrance from glycine's side chain.[3][9]
-
Asp-Asn
-
Asp-Ser
-
Asp-Asp [2]
Troubleshooting Guides & Preventative Protocols
If you suspect aspartimide formation or are working with a high-risk sequence, the following strategies can be employed.
The standard 20% piperidine in DMF for Fmoc deprotection is strongly basic and a primary driver of aspartimide formation.[3] Modifying these conditions is often the first and simplest line of defense.
-
Rationale: Reducing the basicity of the deprotection solution slows down the rate of backbone amide deprotonation, thereby suppressing the initial step of the side reaction.
-
Strategy A: Use a Weaker Base. Bases like piperazine or morpholine are less basic than piperidine and can reduce aspartimide formation, though they may require longer deprotection times.[3][6]
-
Strategy B: Add an Acidic Additive. Adding a small amount of a weak acid to the piperidine solution can buffer the basicity and significantly reduce the side reaction.[1][10]
Protocol 1: Modified Fmoc Deprotection with Formic Acid
-
Reagent Preparation: Prepare a fresh solution of 20% piperidine in DMF. Add formic acid to a final concentration of 0.1 M (or ~0.5% v/v).
-
Deprotection Step: After coupling an amino acid, drain the reaction vessel.
-
Treatment: Add the 20% piperidine / 0.1 M formic acid solution to the resin.
-
Incubation: Allow the reaction to proceed for the standard deprotection time (e.g., 2 x 10 minutes).
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF to remove all traces of piperidine and cleaved Fmoc adducts before proceeding to the next coupling step.
Using an Asp derivative with a sterically bulky side-chain protecting group can physically block the nucleophilic attack required for ring formation.
-
Rationale: A larger protecting group acts as a steric shield, preventing the backbone amide nitrogen from achieving the necessary proximity and angle to attack the side-chain carbonyl.[6]
-
Standard vs. Optimized: The standard Fmoc-Asp(OtBu)-OH provides minimal protection. Derivatives with bulkier groups are far more effective.
Table 1: Comparison of Asp Side-Chain Protecting Groups
| Aspartic Acid Derivative | Protecting Group | Efficacy in Preventing Aspartimide Formation | Key Considerations |
| Fmoc-Asp(OtBu)-OH | tert-Butyl (OtBu) | Low. Prone to significant side product formation, especially in Asp-Gly sequences. | Standard, lowest cost. |
| Fmoc-Asp(OMpe)-OH | 3-Methylpent-3-yl (Mpe) | High. Shows significant improvement over OtBu by increasing steric bulk.[6] | Higher cost than OtBu. |
| Fmoc-Asp(OEpe)-OH | 3-Ethyl-3-pentyl (Epe) | Very High. Extremely effective at minimizing by-products even at elevated temperatures.[11] | Specialized, higher cost building block. |
| Fmoc-Asp(OBno)-OH | 5-n-Butyl-5-nonyl (Bno) | Very High. Reduces aspartimide formation to almost undetectable amounts in challenging sequences.[11] | Specialized, higher cost building block. |
For the most challenging sequences, particularly Asp-Gly, protecting the backbone amide nitrogen of the glycine residue is the most robust solution.
-
Rationale: This strategy directly modifies the nucleophile (the backbone amide nitrogen) involved in the cyclization, rendering it non-reactive.[6]
-
Method: The most common method is to use a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH , where Dmb (2,4-dimethoxybenzyl) is attached to the glycine nitrogen. The Dmb group is cleaved during the final TFA cleavage step.[2][6]
Protocol 2: Coupling with a Dmb-Protected Dipeptide
-
Synthesis Stage: Synthesize the peptide chain up to the residue preceding the Asp-Gly motif.
-
Dipeptide Coupling: For the next coupling step, use Fmoc-Asp(OtBu)-Dmb-Gly-OH as you would a standard amino acid.
-
Use a potent coupling reagent like HCTU or HATU to overcome the potential steric hindrance of the dipeptide.[12]
-
Dissolve the dipeptide (1.5-2.0 equivalents) and coupling reagent (1.45-1.9 equivalents) in DMF.
-
Add a tertiary base like DIPEA (2-4 equivalents) and pre-activate for 1-2 minutes.
-
Add the activated mixture to the deprotected resin and couple for 1-2 hours.
-
-
Continuation: After coupling, proceed with the standard Fmoc deprotection of the Asp residue and continue elongating the peptide chain.
-
Final Cleavage: The Dmb group will be removed simultaneously with the OtBu and other side-chain protecting groups during the final TFA cleavage cocktail treatment.
// Edges start -> q1; q1 -> resynthesize [label=" No "]; q1 -> analysis [label=" Yes "];
resynthesize -> strategy1 [label=" Easiest "]; resynthesize -> strategy2 [label=" More Robust "]; resynthesize -> strategy3 [label=" Most Robust\n(for Asp-Gly) "];
strategy1 -> analysis; strategy2 -> analysis; strategy3 -> analysis;
analysis -> success; } dot Caption: Troubleshooting Workflow for Aspartimide Formation.
References
- Michels, T., Dölling, R., & Beyermann, M. (2012). Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis. Organic Letters, 14(20), 5218-21.
- Biotage. (2023). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Biotage Website.
- te Wierik, M. A., et al. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal.
- Sigma-Aldrich. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH. Sigma-Aldrich Website.
- ResearchGate. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
- Neumann, K., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
- Lee, Y., et al. (2024). Leveraging Hydrazide as Protection for Carboxylic Acid: Suppression of Aspartimide Formation during Fmoc Solid-Phase Peptide Synthesis. Organic Letters.
- ResearchGate. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
- Lauer, J. L., et al. (1989). Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. International Journal of Peptide and Protein Research, 33(4), 237-48.
- AAPPTEC. (2012). Preventing aspartimide formation during peptide synthesis. AAPPTEC Website.
- Iris Biotech GmbH.
- Hartrampf, F. W., et al. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones. Journal of Peptide Science, 25(9), e3192.
- Hartrampf, F. W., et al. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. Journal of Peptide Science, 25(9), e3192.
- Organic Letters. (2012). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. Organic Letters.
- Royal Society of Chemistry. (Date not available). RSC Advances. RSC Advances.
- Behrendt, R., et al. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science, 21(8), 680-7.
- ResearchGate. (2022). How to prevent aspartimide formation during Microwave-assisted peptide synthesis?
- ResearchGate. (2015). New t -butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS | Request PDF.
- ResearchGate. (Date not available). Aspartimide formation during SPPS a Base-promoted aspartimide formation...
- BenchChem. (2025). preventing aspartimide formation with Fmoc-N-Me-Asp(OtBu)-OH. BenchChem Website.
- Palasek, S., et al. (2007). Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
- American Laboratory. (2008). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers.
- Sigma-Aldrich. Peptide Coupling Reagents Guide. Sigma-Aldrich Website.
Sources
- 1. peptide.com [peptide.com]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. americanlaboratory.com [americanlaboratory.com]
Validation & Comparative
A Senior Application Scientist's Guide: Cost-Benefit Analysis of Using Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric Acid in Synthesis
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision point that profoundly impacts project timelines, resource allocation, and overall success. Chiral building blocks, particularly non-proteinogenic β-amino acids, are invaluable intermediates for creating novel therapeutics with enhanced efficacy and metabolic stability.[1][][3] This guide provides an in-depth cost-benefit analysis of utilizing a specific, high-value building block: Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid (CAS No: 270065-86-6).
We will dissect the strategic advantages conferred by its unique structure, compare its application to alternative synthetic routes, and provide the experimental context needed to make an informed, cost-effective decision for your research and development programs.
The Intrinsic Value Proposition: Deconstructing the Molecule
The synthetic utility of this compound stems from the synergistic function of its three key structural motifs. The decision to use this pre-fabricated building block versus synthesizing it de novo or resolving a racemate is a classic trade-off between upfront material cost and downstream process efficiency.
-
The Boc-Protecting Group (tert-Butoxycarbonyl): The Boc group is one of the most common amine protecting groups in peptide synthesis and medicinal chemistry for a reason. It provides robust protection under a wide range of reaction conditions, preventing unwanted side reactions at the nitrogen atom. Crucially, it can be removed cleanly under mild acidic conditions, ensuring that other sensitive functional groups within a complex molecule remain intact.[4][5] This reliability streamlines multi-step syntheses and simplifies purification.
-
The (S)-Stereocenter: Biology is chiral. The therapeutic activity of a drug is often dictated by the precise three-dimensional arrangement of its atoms.[6] By starting with a building block of known, high enantiomeric purity, chemists circumvent the need for complex asymmetric synthesis development or costly, and often wasteful, chiral resolution steps later in the synthetic sequence.[3][6] This "chiral pool" approach accelerates the synthesis of the target enantiomer, saving significant time and resources.[][6]
-
The 3-Cyano-Phenyl Moiety: This functional group is far more than a simple aromatic spacer.
-
Metabolic Stability: The electron-withdrawing nature of the cyano group can influence the electronic properties of the molecule, potentially increasing resistance to enzymatic degradation and improving the pharmacokinetic profile of the final compound.[7]
-
Binding Affinity: The cyano group can act as a hydrogen bond acceptor or participate in other non-covalent interactions, enhancing binding affinity and specificity for a biological target.[4][7]
-
Synthetic Handle: The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, offering a versatile point for further chemical elaboration.
-
This molecule is particularly valuable in the synthesis of peptide mimetics and protease inhibitors, and has been employed in the development of drug candidates targeting cancer and neurological disorders.[4] For instance, related compounds have been used as reactants for preparing inhibitors of centromere-associated protein E (CENP-E), such as GSK 923295.[8]
Comparative Analysis: Building Block vs. Alternative Routes
The primary alternatives to purchasing this compound are (A) de novo asymmetric synthesis from achiral precursors or (B) synthesis of the racemic compound followed by chiral resolution.
Decision Workflow for Synthesis Strategy
The choice between these pathways depends on project priorities, as illustrated below.
Caption: Decision workflow for selecting a synthesis strategy.
Quantitative Cost-Benefit Comparison
| Parameter | Route 1: Chiral Building Block | Route 2: De Novo Asymmetric Synthesis | Route 3: Racemic + Chiral Resolution |
| Initial Material Cost | High (per gram) | Low to Medium | Low |
| Number of Steps | Low (typically 1-2 steps to next stage) | High (multiple steps, optimization needed) | Medium (synthesis + resolution steps) |
| Overall Yield | High (yield based on coupling efficiency) | Variable (highly dependent on optimization) | Low (max. 50% theoretical yield of desired enantiomer) |
| Purification Costs | Low (standard flash chromatography) | Medium to High (multiple purifications) | Very High (requires specialized chiral chromatography) |
| Time & Labor | Low (days) | High (weeks to months for development) | High (synthesis + resolution development) |
| Predictability | Very High | Low to Medium | Medium |
| Waste Generation | Low | High | Very High (discards at least 50% of material) |
| Ideal Use Case | Lead optimization, rapid SAR studies, complex target synthesis | Large-scale manufacturing (post-optimization), basic research | Not recommended for efficient synthesis |
Synthesis Workflow Comparison
The following diagram visualizes the stark difference in process complexity.
Caption: Comparison of synthetic workflows.
Supporting Experimental Protocols
To provide a tangible sense of the labor and complexity involved, below are outlines of the key experimental workflows.
Protocol 1: Exemplary Use of the Chiral Building Block (Amide Coupling)
This protocol demonstrates the straightforward application of the pre-synthesized building block.
-
Dissolution: Dissolve this compound (1.0 eq), a desired amine coupling partner (1.1 eq), and a coupling agent such as HATU (1.1 eq) in an appropriate aprotic solvent (e.g., DMF).
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 eq), to the mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by silica gel flash chromatography to yield the desired amide.
Causality: This method is efficient because the stereocenter is already set. The primary reaction is a standard, high-yielding amide bond formation, minimizing side products and simplifying purification.
Protocol 2: Representative De Novo Asymmetric Synthesis (Mannich-Type Reaction)
This outlines a more complex, multi-step approach to generate a related β-amino acid derivative.[9]
-
Imine Formation: In a flask under an inert atmosphere, combine an appropriate aldehyde and a chiral sulfinamide auxiliary in a solvent like CH₂Cl₂. Add a dehydrating agent (e.g., CuSO₄) and stir for several hours to form the chiral N-sulfinyl imine.
-
Enolate Formation: In a separate flask at -78 °C, treat a suitable acetate pronucleophile with a strong base like lithium diisopropylamide (LDA) to generate the corresponding lithium enolate.
-
Mannich Reaction: Add the solution of the N-sulfinyl imine to the enolate solution at -78 °C and stir for several hours.
-
Quenching & Workup: Quench the reaction with saturated NH₄Cl solution and perform an aqueous workup.
-
Purification & Auxiliary Cleavage: Purify the product by chromatography. Subsequently, cleave the chiral auxiliary using acidic conditions.
-
Functional Group Manipulation: Additional steps will be required to introduce the Boc-protecting group and perform other necessary chemical transformations.
Causality: This approach requires careful control of stoichiometry, temperature, and anhydrous conditions. Each step needs optimization to achieve good yield and diastereoselectivity, representing a significant investment in process development.
Conclusion and Recommendation
While the upfront procurement cost of this compound is higher than that of basic starting materials, a comprehensive analysis reveals its superior cost-effectiveness for most research and development applications.
The use of this chiral building block:
-
Reduces Time-to-Target: Drastically shortens synthesis time from weeks or months to days.
-
Increases Predictability: Leverages well-established, high-yielding reactions, leading to more reliable and reproducible outcomes.
-
Lowers Overall Project Cost: Saves significant resources by eliminating the need for extensive process development, complex asymmetric reactions, and costly chiral separations.
Recommendation: For drug discovery programs focused on lead generation, lead optimization, and the rapid synthesis of complex molecular targets, employing This compound is the more strategic and economically sound approach. De novo synthesis should be reserved for situations where a specific, non-commercially available analogue is required or for large-scale manufacturing campaigns where the initial investment in process development can be amortized over very large production volumes.
References
-
Cusabio. Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyricacid. Available at: [Link]
-
Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. J. Chem. Eng. Process Technol. Available at: [Link]
-
Royal Society of Chemistry. (2016). Efficient and scalable synthesis of α,α-disubstituted β-amino amides. RSC Advances. Available at: [Link]
-
Xiamen Equation Chemical Co., Ltd. This compound. Available at: [Link]
-
MySkinRecipes. Boc-(R)-3-amino-4-(3-cyano-phenyl)-butyric acid. Available at: [Link]
-
Changzhou Union Chemicals Co., Ltd. BOC-(S)-3-AMINO-4-(4-CYANO-PHENYL)-BUTYRIC ACID. Available at: [Link]
-
Global Chemical Network. (2025). Beyond the Basics: Understanding the Application of Boc-(S)-3-Amino-4-(4-methyl-phenyl)-butyric Acid in Research. Available at: [Link]
-
ChemUniverse. Request A Quote - this compound. Available at: [Link]
-
University of Illinois Chemistry. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. Available at: [Link]
-
Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. Available at: [Link]
-
ACS Publications. (2014). Constructing Crystalline Covalent Organic Frameworks from Chiral Building Blocks. Journal of the American Chemical Society. Available at: [Link]
-
Chem-Impex. Boc-(3S)-3-amino-4-phenyl-2-butanone. Available at: [Link]
-
National Institutes of Health (NIH). (2022). The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Global Chemical Network. (2025). Optimizing Peptide Synthesis with 3-Cyano-L-phenylalanine: A Supplier's Insight. Available at: [Link]
-
PubChem. Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid. Available at: [Link]
-
PubMed. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules. Available at: [Link]
-
National Institutes of Health (NIH). (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules. Available at: [Link]
-
Chemdad. BOC-(S)-3-AMINO-4-(4-CYANO-PHENYL)-BUTYRIC ACID. Available at: [Link]
-
Chemdad. boc-(s)-3-amino-4-(2-cyano-phenyl)-butyric acid. Available at: [Link]
- Google Patents. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
- Google Patents. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
-
Cusabio. Boc-(R)-3-Amino-4-(3,4-dichloro-phenyl)-butyricacid. Available at: [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 3. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boc-(R)-3-amino-4-(3-cyano-phenyl)-butyric acid [myskinrecipes.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID: Topical Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. BOC-(S)-3-AMINO-4-(4-CYANO-PHENYL)-BUTYRIC ACID One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
A Comparative Guide to Enantiomeric Purity Analysis of Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid
Introduction: The Imperative of Enantiomeric Purity
In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For active pharmaceutical ingredients (APIs) like Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid, a key building block in the synthesis of more complex molecules, ensuring enantiomeric purity is paramount. The presence of the undesired (R)-enantiomer, even in trace amounts, can introduce significant risks, potentially leading to reduced efficacy, altered pharmacokinetic properties, or unforeseen toxicological effects.[1] This guide provides a comprehensive comparison of modern analytical techniques for the robust determination of the enantiomeric purity of this compound, designed for researchers, scientists, and drug development professionals who demand precision and reliability in their analytical workflows.
Understanding the Analyte: Structural Considerations
The analytical strategy for this compound is directly influenced by its molecular structure. Key features include:
-
A Chiral Center: The stereogenic carbon at the 3-position is the focus of the analysis.
-
A Carboxylic Acid Group: This acidic moiety provides a primary site for interaction with chiral stationary phases (CSPs), particularly through ionic or hydrogen bonding.
-
A Boc-Protecting Group: This bulky tert-butyloxycarbonyl group enhances the hydrophobicity of the molecule and provides steric hindrance, which can be exploited for chiral recognition.[1][2]
-
An Aromatic Ring: The 3-cyano-phenyl group offers potential for π-π interactions with suitable CSPs.[1]
These features make the molecule an ideal candidate for direct enantioseparation by chiral chromatography without the need for derivatization.
Core Methodologies: A Comparative Overview
While several techniques can assess chiral purity, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) represent the most powerful and widely adopted methods in the pharmaceutical industry.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) using liquid mobile phases. | Separation based on differential partitioning between a stationary phase and a mobile phase composed of supercritical CO₂ and an organic co-solvent.[3] |
| Primary Advantage | Unmatched versatility and resolution power; extensive library of established chiral stationary phases. | High speed, reduced analysis times, lower organic solvent consumption ("Green Chemistry"), and ease of sample recovery for preparative work.[3][4] |
| Typical CSPs | Polysaccharide-based (e.g., cellulose, amylose derivatives), macrocyclic glycopeptides, Pirkle-type phases.[1][5][6] | Predominantly polysaccharide-based CSPs, which show excellent performance with CO₂-based mobile phases.[4][7] |
| Mobile Phases | Hexane/Alcohol (Normal Phase), Acetonitrile/Water/Buffers (Reversed Phase), or single organic solvents (Polar Organic). | Supercritical CO₂ mixed with a polar co-solvent (e.g., Methanol, Ethanol) and additives.[3] |
| Detection | UV-Vis (most common), Mass Spectrometry (MS), Circular Dichroism (CD). | UV-Vis, MS, Evaporative Light Scattering Detector (ELSD).[7] |
| Considerations | Can be solvent-intensive; longer run times compared to SFC. | Requires specialized instrumentation capable of handling high pressures. |
Deep Dive I: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC remains the gold standard for enantiomeric purity determination due to its robustness and the vast selection of available Chiral Stationary Phases (CSPs). The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP, leading to different retention times.
Causality in Method Development: A Strategic Workflow
Effective HPLC method development is not a matter of chance but a systematic process. The goal is to maximize the resolution (Rs) between the (S) and (R) enantiomers, ensuring the minor enantiomer can be accurately quantified, even at levels ≤0.1%.
Caption: A systematic workflow for developing a robust chiral HPLC method.
Experimental Protocol: HPLC Method Development
This protocol outlines a self-validating approach to developing a method for "this compound".
1. Sample Preparation:
-
Prepare a stock solution of a racemic or enantiomerically-enriched standard of the analyte in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of ~1 mg/mL.
-
For the analysis of the target (S)-enantiomer, prepare a "spiked" sample by adding a small amount (e.g., 0.1-0.5%) of the racemic standard to the pure (S)-enantiomer sample. This ensures the (R)-enantiomer peak is visible and can be tracked during optimization.
2. Column Screening:
-
Rationale: The choice of CSP is the most critical factor. Polysaccharide-based and macrocyclic glycopeptide phases are excellent starting points for Boc-protected amino acids.[1][6]
-
Primary Screening Set:
- CHIRALPAK® IA/IC/IG: Immobilized amylose and cellulose derivatives known for broad selectivity.
- CHIROBIOTIC® T/R: Teicoplanin and Ristocetin A-based CSPs, effective for resolving N-blocked amino acids.[6]
-
Screening Conditions: Use a generic gradient or isocratic mobile phase system (e.g., Hexane/Ethanol for normal phase, or Acetonitrile/Water with 0.1% TFA for reversed-phase) to quickly assess which column provides any initial separation.
3. Mobile Phase Optimization:
-
Rationale: The mobile phase modulates the interactions between the analyte and the CSP. For a carboxylic acid, acidic or basic additives can significantly impact peak shape and retention by controlling the ionization state of the analyte.
-
Steps:
- Select the most promising CSP from the screening phase.
- If in Normal Phase (NP) mode, systematically vary the ratio of the alcohol co-solvent (e.g., Ethanol or Isopropanol) in Hexane.
- If in Reversed Phase (RP) mode, vary the ratio of organic modifier (Acetonitrile or Methanol) to the aqueous phase.
- Crucially for this analyte: Introduce acidic (e.g., 0.1% Trifluoroacetic Acid, Formic Acid) or basic (e.g., Diethylamine) additives to the mobile phase to improve peak symmetry and enhance chiral recognition. For reversed-phase analysis of Boc-amino acids, volatile buffers like ammonium trifluoroacetate are often effective and compatible with mass spectrometry.[6]
4. Parameter Fine-Tuning:
-
Temperature: Adjust the column temperature (e.g., 25°C, 30°C, 40°C). Lower temperatures often increase resolution but may broaden peaks.
-
Flow Rate: Optimize for the best balance between analysis time and resolution. A typical starting point is 1.0 mL/min for a 4.6 mm ID column.
Deep Dive II: Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC, offering significant advantages in speed and sustainability.[4] It uses supercritical CO₂, a non-polar solvent, modified with a small amount of an organic co-solvent, which allows for rapid separations with low viscosity mobile phases.
Applicability to the Target Analyte
For N-protected amino acids, SFC is highly effective.[3] The low viscosity of the mobile phase allows for higher flow rates and faster equilibration, drastically reducing run times, often to under 5 minutes.[3] Polysaccharide-based CSPs are the most widely used and successful for SFC separations of these compounds.[4][7]
Experimental Protocol: SFC Method Development
The workflow is analogous to HPLC but adapted for the SFC system.
1. Sample Preparation:
-
Identical to the HPLC protocol. The sample must be dissolved in a solvent compatible with the SFC mobile phase, typically the co-solvent being used (e.g., Methanol).
2. Column and Co-solvent Screening:
-
Columns: Screen the same set of polysaccharide-based CSPs (e.g., CHIRALPAK® IA, IC, IG).
-
Co-solvents: Screen different polar co-solvents (Methanol, Ethanol, Isopropanol) at a fixed concentration (e.g., 20%) in CO₂.
-
Additives: Include a small percentage (e.g., 0.1-0.5%) of an acidic or basic additive in the co-solvent to aid in peak shape and selectivity.
3. Optimization of SFC Parameters:
-
Backpressure: Typically maintained at 100-200 bar to ensure the CO₂ remains in its supercritical state.[3]
-
Co-solvent Percentage: Optimize the gradient or isocratic percentage of the co-solvent. Increasing the percentage generally reduces retention time.
-
Temperature: As with HPLC, temperature affects selectivity and efficiency. A typical range is 30-40°C.[3]
Ensuring Trustworthiness: Analytical Method Validation
A developed method is incomplete until it is validated to prove it is fit for its intended purpose. The validation process is guided by the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14.[8][9][10] This ensures the method is reliable, reproducible, and provides data of the required quality.
Caption: The validation lifecycle ensures a method remains fit for purpose.
Key Validation Parameters for Enantiomeric Purity
The following parameters must be rigorously evaluated and documented.
| Parameter | Definition & Purpose | Typical Acceptance Criteria for Purity Method |
| Specificity | The ability to assess the desired enantiomer unequivocally in the presence of the other enantiomer and any other potential impurities or matrix components.[9] | Baseline resolution (Rs > 2.0) between enantiomer peaks. Peak purity analysis (e.g., via DAD/PDA detector) should confirm no co-elution. |
| Limit of Quantitation (LOQ) | The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.[11] | Signal-to-Noise ratio ≥ 10. Typically required to be at or below the reporting threshold (e.g., ≤ 0.05%). |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte within a given range.[9] | Correlation coefficient (r²) > 0.998 for a series of dilutions of the undesired enantiomer. |
| Accuracy | The closeness of test results to the true value. Assessed by analyzing samples with known amounts of the undesired enantiomer (spiked samples).[9] | Recovery of 80-120% of the spiked amount at the LOQ level, and 90-110% at higher levels. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Includes Repeatability and Intermediate Precision. | Relative Standard Deviation (RSD) ≤ 10% at the LOQ, and ≤ 5% at higher concentrations. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±5% mobile phase composition, ±2°C temperature).[10] | Resolution and %ee results should not be significantly affected by the introduced variations. |
Conclusion
For the critical task of determining the enantiomeric purity of This compound , both Chiral HPLC and Chiral SFC offer robust and reliable solutions.
-
Chiral HPLC stands as the versatile and universally established benchmark, with a wealth of CSPs and deep knowledge base.
-
Chiral SFC presents a compelling modern alternative, offering significant gains in speed and sustainability without compromising separation quality, particularly with polysaccharide-based CSPs.
The choice between them may depend on available instrumentation, throughput requirements, and sustainability goals. However, the foundational principles of systematic method development and rigorous, ICH-compliant validation are non-negotiable. By following the structured workflows and protocols outlined in this guide, researchers can develop self-validating, trustworthy methods that ensure the stereochemical integrity of their molecules, safeguarding the quality and safety of the final pharmaceutical product.
References
- Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing.
- Separation of enantiomers of native amino acids with polysaccharide-based chiral columns in supercritical fluid chrom
- A Researcher's Guide to Assessing Chiral Purity of Boc-Protected Amino Acids. Benchchem.
- Separation of Amino Acids and Peptides with Supercritical Fluids Chrom
- High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatiz
- CHIRAL ST
- Amino Acid and Peptide Chiral Separ
- A Systematic Study of Achiral Stationary Phases Using Analytes Selected with a Molecular Diversity Model.
- Facile t-BOC and FMOC Amino Acid Chiral Separ
- Enantioselective separation of chiral arylcarboxylic acids on an immobilized human serum albumin chiral st
- Separation of enantiomers of native amino acids with polysaccharide-based chiral columns in supercritical fluid chromatography.
- High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples.
- Chiral HPLC Separation of Protected Amino Acids. Taylor & Francis.
- Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. NIH.
- Enantiomer separation of acidic compounds. Daicel Chiral Technologies.
- Amino Acid Chiral Analysis Service. BOC Sciences.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed.
- HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatiz
- bioanalytical method validation and study sample analysis m10. ICH.
- Facile Resolution OF N-tert-Butoxy-Carbonyl Amino Acids: The Importance of Enantiomeric Purity in Peptide Synthesis.
- ICH Guidelines for Analytical Method Valid
- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. NIH.
- Validation of Analytical Procedures Q2(R2). ICH.
- ICH guideline Q2(R2)
- Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. MDPI.
- Enantiomeric excess. Wikipedia.
- Enantiomeric excess detection with (S)-3-Phenyl-2-(selenophenyl)propan-1-ol derivatizing agent via mix and shake 77Se NMR.
- Determination of enantiomeric excess of alpha-hydroxy-3-phenoxybenzeneacetonitrile and its n-butyl ester by chiral high-performance liquid chrom
Sources
- 1. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. hplc.eu [hplc.eu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Separation of enantiomers of native amino acids with polysaccharide-based chiral columns in supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. database.ich.org [database.ich.org]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric Acid
For Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the safe disposal of Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid, a compound utilized in the synthesis of pharmaceutical intermediates.[1] By adhering to these procedures, you will mitigate risks, ensure regulatory compliance, and contribute to a culture of safety within your institution.
I. Immediate Safety and Handling Precautions
Core Principles of Safe Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (nitrile or neoprene), and a lab coat.[2]
-
Ventilation: Conduct all handling and disposal activities in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[2][3]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[4] In case of accidental contact, follow the first-aid measures outlined in the table below.
-
No Ingestion: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5]
| Incident Type | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][4] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][4] |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with federal, state, and local regulations, as well as institutional policies. The following protocol provides a general framework for its safe disposal.
1. Waste Characterization and Segregation:
-
Hazard Assessment: Due to the presence of a cyano group, this compound should be treated as potentially toxic. Although not explicitly listed as a hazardous waste by the EPA, the "cradle-to-grave" responsibility for waste management dictates a conservative approach.
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Proper segregation is crucial for safe disposal.[3]
2. Preparing for Disposal:
-
Solid Waste:
-
Collect any unused or expired solid this compound in its original container or a clearly labeled, sealed waste container.
-
Contaminated disposables such as weigh boats, gloves, and wipes should be placed in a designated solid hazardous waste container.[3]
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a designated aqueous hazardous waste container.
-
Rinsate from decontaminated glassware should also be collected as hazardous liquid waste.[3]
-
-
Contaminated Labware:
-
Disposable: Items like pipette tips and plastic tubes that have come into contact with the compound should be disposed of in the solid hazardous waste container.[3]
-
Non-disposable: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This rinsate must be collected as hazardous liquid waste. Following decontamination, the glassware can be washed according to standard laboratory procedures.[3]
-
3. Labeling and Storage:
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name, "Hazardous Waste," and the date of accumulation.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. Ensure containers are tightly sealed to prevent leaks or spills.[2]
4. Final Disposal:
-
Institutional EHS: Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste. They will have established procedures for handling and disposing of chemical waste in compliance with all regulations.[3]
-
Regulatory Compliance: The disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA).[6][7][8]
III. Spill Management
In the event of a spill, prompt and appropriate action is necessary to minimize exposure and environmental contamination.
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an absorbent material such as vermiculite or sand to contain the spill.
-
Cleanup: Carefully sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[3]
-
Report: Report the spill to your supervisor and your institution's EHS department.
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
By implementing these procedures, you will ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
-
OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023, September 18). Retrieved from [Link]
-
The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? - Safety Partners, LLC. (2021, May 27). Retrieved from [Link]
-
OSHA Standards for Biological Laboratories - Administration for Strategic Preparedness and Response. Retrieved from [Link]
-
Laboratories - Standards | Occupational Safety and Health Administration - OSHA. Retrieved from [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration - OSHA. Retrieved from [Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides - epa nepis. Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEET - Greenbook.net. Retrieved from [Link]
-
Safety Data Sheet: Amino acid - Carl ROTH. Retrieved from [Link]
-
What is the proper disposal of dansyl-substituted amino acids? - ResearchGate. (2020, December 21). Retrieved from [Link]
-
Appendix A Disposal Procedures by Chemical Updated 6/6/2022 Use this list to determine the appropriate disposal route for all li. (2022, June 6). Retrieved from [Link]
-
Safety Data Sheet: 3-Amino butyric acid - Chemos GmbH&Co.KG. Retrieved from [Link]
-
boc-(s)-3-amino-4-(4-cyano-phenyl)-butyric acid. Retrieved from [Link]
-
Boc-(R)-3-amino-4-(3-cyano-phenyl)-butyric acid - MySkinRecipes. Retrieved from [Link]
-
Management of Hazardous Waste Pharmaceuticals | US EPA. (2025, September 16). Retrieved from [Link]
-
EPA Knowledge Center: External Resources - Stericycle. (2025, May 20). Retrieved from [Link]
-
Hazardous Waste | US EPA. Retrieved from [Link]
-
Hazardous Waste Listings | EPA. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
